3,4-Dibromopentanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8Br2O2 |
|---|---|
Molecular Weight |
259.92 g/mol |
IUPAC Name |
3,4-dibromopentanoic acid |
InChI |
InChI=1S/C5H8Br2O2/c1-3(6)4(7)2-5(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
XUCYZDCRSFGQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)Br)Br |
Origin of Product |
United States |
3,4-dibromopentanoic acid physical and chemical properties
An In-Depth Technical Guide to 3,4-Dibromopentanoic Acid: Physicochemical Profiling, Synthesis, and Applications
Executive Summary
3,4-Dibromopentanoic acid (CAS: 75101-66-5) is a highly versatile, halogenated aliphatic carboxylic acid. Characterized by a terminal carboxyl group and vicinal bromine atoms at the C3 and C4 positions, this compound serves as a critical bifunctional building block in advanced organic synthesis and drug development. It is predominantly utilized in the synthesis of complex lactones, functionalized pentanoic acids, and as a structural intermediate for active pharmaceutical ingredients (APIs) targeting metabolic and neurological pathways[1].
Physicochemical Profiling
Understanding the physical and chemical properties of 3,4-dibromopentanoic acid is essential for predicting its pharmacokinetic behavior—such as cellular permeability—and its reactivity in synthetic workflows. The compound's moderate lipophilicity and low topological polar surface area make it an excellent candidate for integration into larger, membrane-permeable drug scaffolds[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Significance |
| IUPAC Name | 3,4-dibromopentanoic acid | Standardized nomenclature[2]. |
| CAS Number | 75101-66-5 | Unique registry identifier[3]. |
| Molecular Formula | C₅H₈Br₂O₂ | Defines atomic composition[2]. |
| Molecular Weight | 259.92 g/mol | Optimal size for fragment-based drug design[2]. |
| Exact Mass | 257.88910 Da | Critical for high-resolution mass spectrometry (HRMS)[2]. |
| XLogP3 | 1.7 | Indicates moderate lipophilicity, favorable for bioavailability[2]. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Highly favorable for membrane traversal and blood-brain barrier penetration[2]. |
| Hydrogen Bond Donors | 1 | Contributes to target-protein binding[2]. |
| Hydrogen Bond Acceptors | 2 | Facilitates interaction with kinase/enzyme active sites[2]. |
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 3,4-dibromopentanoic acid stems from its dual reactive centers, allowing orthogonal functionalization:
-
Carboxylic Acid Terminus: Readily undergoes esterification, amidation, and coupling reactions (e.g., using EDC/NHS) to form PROTAC linkers, prodrugs, or tethered ligands.
-
Vicinal Dibromide Core: The C3 and C4 bromines are prime targets for nucleophilic substitution (Sₙ2) or base-catalyzed dehydrohalogenation. Under strong basic conditions, the molecule can eliminate HBr to yield dienes or alkynes, which are valuable for subsequent Diels-Alder cycloadditions or cross-coupling reactions.
Diagram 1: Orthogonal reactivity pathways of the 3,4-dibromopentanoic acid scaffold.
Synthesis Protocol: Electrophilic Bromination of 3-Pentenoic Acid
The most direct, scalable, and high-yielding route to 3,4-dibromopentanoic acid is the electrophilic addition of molecular bromine (Br₂) to 3-pentenoic acid. This reaction proceeds via a classic anti-addition mechanism, forming a cyclic bromonium ion intermediate.
Diagram 2: Mechanistic workflow for the electrophilic bromination of 3-pentenoic acid.
Step-by-Step Methodology & Causality
This protocol is designed as a self-validating system, ensuring high stereochemical fidelity and preventing oxidative side reactions.
-
Step 1: Preparation of the Substrate Solution. Dissolve 1.0 equivalent of 3-pentenoic acid in anhydrous dichloromethane (DCM).
-
Causality: DCM is selected because it is an aprotic, non-nucleophilic solvent. If a nucleophilic solvent like water or methanol were used, it would aggressively intercept the bromonium ion intermediate, leading to the formation of a bromohydrin or bromo-ether instead of the target vicinal dibromide.
-
-
Step 2: Temperature Control. Cool the reaction flask to 0 °C using an ice-water bath and shield the flask from direct light (e.g., wrapping in aluminum foil).
-
Causality: Cooling mitigates the highly exothermic nature of bromine addition, preventing thermal degradation. Shielding from light is critical to prevent the homolytic cleavage of Br₂ into bromine radicals, thereby suppressing unwanted free-radical substitution at the allylic positions.
-
-
Step 3: Bromine Addition. Dissolve 1.05 equivalents of liquid bromine (Br₂) in a small volume of DCM. Add this solution dropwise to the reaction mixture under continuous magnetic stirring.
-
Causality: Dropwise addition maintains a low steady-state concentration of bromine, preventing over-reaction and localized heating. The reaction is intrinsically self-indicating; the red-brown color of bromine will rapidly dissipate as it reacts with the alkene double bond.
-
-
Step 4: Reaction Monitoring and Quenching. Stir the mixture for 1–2 hours, allowing it to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC). Once the starting material is consumed and a persistent faint yellow color remains (indicating a slight, safe excess of bromine), quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Causality: Sodium thiosulfate instantly reduces any unreacted, highly electrophilic bromine to benign, water-soluble bromide ions (Br⁻), preventing oxidative side reactions during the concentration phase.
-
-
Step 5: Workup and Isolation. Separate the organic layer, extract the aqueous layer twice with fresh DCM, and wash the combined organic phases with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3,4-dibromopentanoic acid. Purify via recrystallization or silica gel chromatography to isolate the pure diastereomers.
Applications in Drug Development & Chemical Synthesis
In medicinal chemistry, brominated intermediates like 3,4-dibromopentanoic acid are crucial for synthesizing novel therapeutic candidates and complex molecular architectures.
-
Enzyme Inhibitors: Synthetic bromophenol derivatives and related brominated aliphatic acids, which share structural motifs with 3,4-dibromopentanoic acid, have demonstrated significant inhibitory effects on critical metabolic enzymes, including human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE)[1]. These inhibition properties are actively investigated for the potential treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy[1].
-
Complex Molecule Construction: The compound is a documented intermediate in the multi-step synthesis of complex aryloxy-pentenoic acids. For example, it serves as a foundational building block in the synthesis of 4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid, a process that relies heavily on the precise functional group manipulations enabled by the dibromide core[4].
References
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PubChem. "3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 - PubChem." National Institutes of Health (NIH). Available at:[Link]
-
PrepChem. "Synthesis of 4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid." Available at:[Link]
Sources
1H NMR and 13C NMR chemical shifts of 3,4-dibromopentanoic acid
Comprehensive Technical Guide: 1 H and 13 C NMR Characterization of 3,4-Dibromopentanoic Acid
Executive Summary
For researchers and drug development professionals, the precise structural elucidation of halogenated intermediates is a critical quality control step. 3,4-dibromopentanoic acid ( C5H8Br2O2 ) serves as a highly versatile brominated reagent in organic synthesis, frequently utilized as a precursor for complex lactones and bromopentenoic acids. Because the stereochemistry of this molecule strictly dictates its downstream reactivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative tool for its characterization.
This whitepaper provides an in-depth, mechanistically grounded guide to the 1 H and 13 C NMR chemical shifts of 3,4-dibromopentanoic acid, bridging theoretical predictive models with field-proven synthetic protocols.
Chemical Context & Mechanistic Significance
The utility of 3,4-dibromopentanoic acid lies in its dense functionalization: a terminal carboxylic acid, two chiral centers bearing electronegative bromine atoms (C3 and C4), and a terminal methyl group.
The stereoisomerism of this compound is not merely a structural curiosity; it is the primary driver of its chemical fate. The specific diastereomer (threo vs. erythro) dictates the kinetics and the stereochemical outcome of base-induced E2 (bimolecular) dehydrobromination. According to established mechanistic studies [1], the E2 elimination requires a specific anti-periplanar arrangement. Consequently:
-
The threo diastereomer undergoes elimination to form (E)-2-bromo-pent-3-enoic acid at a relatively slower rate.
-
The erythro diastereomer undergoes elimination to form (Z)-2-bromo-pent-3-enoic acid at a faster rate.
NMR spectroscopy is deployed not just to confirm the molecular weight, but to extract the 3JHH coupling constants that differentiate these diastereomers, thereby predicting the success and yield of downstream transformations.
Experimental Protocol: Synthesis and NMR Sample Preparation
To obtain high-fidelity NMR spectra, the analyte must be synthesized and purified to prevent signal overlap from unreacted starting materials. The following is a self-validating protocol for the synthesis of 3,4-dibromopentanoic acid via the electrophilic bromination of 3-pentenoic acid[2].
Step-by-Step Methodology
-
Reaction Setup: Dissolve 10.0 mmol of (E)-3-pentenoic acid in 25 mL of anhydrous dichloromethane ( CH2Cl2 ) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Shield the flask from ambient light using aluminum foil to prevent radical side-reactions.
-
Bromine Addition: Cool the solution to 0 °C using an ice bath. Dissolve 10.5 mmol of elemental bromine ( Br2 ) in 10 mL of CH2Cl2 . Add the Br2 solution dropwise over 30 minutes using an addition funnel.
-
Self-Validation Checkpoint: The reaction is complete when the characteristic deep red/brown color of Br2 persists slightly, indicating the total consumption of the alkene.
-
-
Quenching and Workup: Quench the reaction with 10 mL of a saturated aqueous sodium thiosulfate ( Na2S2O3 ) solution to neutralize excess bromine (the organic layer will turn from pale yellow to colorless). Separate the organic layer, wash with brine, and dry over anhydrous MgSO4 .
-
Concentration: Remove the solvent in vacuo to yield the crude 3,4-dibromopentanoic acid as a dense oil or low-melting solid.
-
NMR Sample Preparation: Dissolve 15–20 mg of the purified product in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
-
Self-Validation Checkpoint: In the resulting 1 H NMR spectrum, validate the success of the reaction by confirming the complete disappearance of the starting material's alkene multiplet at δ ~5.5 ppm.
-
Theoretical Framework for NMR Chemical Shifts
Because direct, open-source experimental spectra for this specific compound are not widely cataloged, application scientists rely on rigorous empirical rules (e.g., Shoolery’s rules and substituent effect additivity) to predict and assign the spectra [1]. The chemical shifts are governed by two primary forces: the strong inductive electron-withdrawing effect (-I) of the bromine atoms and the anisotropic deshielding of the carboxylic acid carbonyl.
1 H NMR Chemical Shift Analysis
The proton NMR spectrum is characterized by distinct spin-spin splitting patterns ( nJHH ) that map the connectivity of the carbon backbone. The protons on C3 and C4 are heavily deshielded by the adjacent halogens.
Table 1: Predicted 1 H NMR Data (in CDCl3 , 400 MHz)
| Proton Assignment | Expected Shift ( δ , ppm) | Multiplicity | Integration | Causality / Structural Logic |
| H1 (COOH) | 11.00 - 12.00 | Broad Singlet (br s) | 1H | Highly deshielded by oxygen electronegativity and hydrogen bonding. |
| H3 (CHBr) | 4.40 - 4.60 | Multiplet (m) | 1H | Deshielded by the α -bromine and the β -carboxylic acid group. |
| H4 (CHBr) | 4.20 - 4.40 | Multiplet (m) | 1H | Deshielded by the α -bromine. Coupled to the C5 methyl group. |
| H2 ( CH2 ) | 2.90 - 3.20 | Multiplet / ABX | 2H | Deshielded by the α -carbonyl group. The adjacent C3 chiral center renders these two protons diastereotopic, often resulting in complex ABX splitting rather than a simple doublet. |
| H5 ( CH3 ) | 1.70 - 1.85 | Doublet (d) | 3H | Shielded alkyl group, but shifted slightly downfield from a standard methyl due to the β -bromine. Splits into a doublet via coupling with H4 ( 3J≈6.5 Hz). |
Expert Insight: The exact coupling constant ( 3JH3−H4 ) extracted from the multiplets at 4.2–4.6 ppm is critical. Based on the Karplus equation, an anti conformation (predominant in the threo isomer) will exhibit a larger coupling constant ( J≈8−10 Hz), whereas a gauche conformation will show a smaller coupling constant ( J≈2−5 Hz).
13 C NMR Chemical Shift Analysis
The 13 C NMR spectrum complements the proton data by providing a 1:1 mapping of the carbon framework. The heavy atom effect of bromine significantly impacts the α and β carbons.
Table 2: Predicted 13 C NMR Data (in CDCl3 , 100 MHz)
| Carbon Assignment | Expected Shift ( δ , ppm) | Causality / Structural Logic |
| C1 (C=O) | 175.0 - 178.0 | Carbonyl carbon; heavily deshielded by the double-bonded oxygen. |
| C4 (CHBr) | 51.0 - 54.0 | α -deshielding from the attached Br atom (~25 ppm shift from base alkane). |
| C3 (CHBr) | 48.0 - 51.0 | α -deshielding from Br, slightly modulated by the γ -effect of the carbonyl. |
| C2 ( CH2 ) | 40.0 - 44.0 | α -deshielding from the adjacent carboxylic acid group. |
| C5 ( CH3 ) | 23.0 - 26.0 | β -deshielding from the C4 bromine pulls this methyl group downfield compared to a standard alkane chain (~14 ppm). |
Visualizations of Workflows and Signal Causality
To synthesize the operational and theoretical concepts discussed, the following diagrams map the experimental workflow and the logical causality behind the NMR chemical shifts.
Workflow for synthesis, NMR characterization, and E2 elimination of 3,4-dibromopentanoic acid.
Causality of NMR chemical shifts in 3,4-dibromopentanoic acid via inductive and anisotropic effects.
Conclusion
The characterization of 3,4-dibromopentanoic acid via 1 H and 13 C NMR spectroscopy is a fundamental exercise in understanding substituent effects and stereochemical geometry. By tracking the highly deshielded methine protons at C3 and C4, and analyzing their coupling constants, researchers can definitively assign the threo or erythro stereocenters. This analytical rigor ensures that subsequent synthetic steps—such as E2 dehydrobromination or lactonization—proceed predictably, saving time and resources in complex drug development pipelines.
References
-
University of California, Los Angeles (UCLA) – Chemistry and Biochemistry. "Conversion of Homoallylic Alcohols with Alkene Protection to the Corresponding Methyl Ketones." Available at:[Link]
solubility profile of 3,4-dibromopentanoic acid in polar organic solvents
An In-depth Technical Guide to the Solubility Profile of 3,4-dibromopentanoic Acid in Polar Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this molecule. We will explore the intricate interplay of intermolecular forces, predict solubility based on molecular structure, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is structured to empower the reader with the expertise to not only understand but also to practically evaluate the solubility of 3,4-dibromopentanoic acid and similar halogenated carboxylic acids.
Introduction: The Significance of Solubility in Application
3,4-Dibromopentanoic acid is a versatile building block in organic synthesis, valued for its reactive bromine atoms and carboxylic acid functionality.[1] Its utility in the development of novel compounds, including potential therapeutic agents, is significant.[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A well-characterized solubility profile is indispensable for designing robust synthetic routes, developing effective purification strategies such as crystallization, and for its potential application in medicinal chemistry.[2][3]
Theoretical Framework: Predicting the Solubility of 3,4-Dibromopentanoic Acid
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. This balance is determined by the nature and strength of the intermolecular forces at play.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure of 3,4-dibromopentanoic acid is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂O₂ | [5][6] |
| Molecular Weight | 259.92 g/mol | [6] |
| Hydrogen Bond Donor Count | 1 (from the carboxylic acid -OH) | [6] |
| Hydrogen Bond Acceptor Count | 2 (from the carbonyl and hydroxyl oxygens) | [6] |
| Topological Polar Surface Area | 37.3 Ų | [6] |
| XLogP3-AA (log P) | 1.7 | [6] |
The molecule possesses both polar and non-polar characteristics. The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This group is the primary driver of its solubility in polar solvents. Conversely, the dibrominated pentyl chain contributes to its non-polar character. The predicted octanol-water partition coefficient (XLogP3-AA) of 1.7 indicates a moderate degree of lipophilicity.[6]
Intermolecular Forces in Solution
The dissolution of 3,4-dibromopentanoic acid in a polar organic solvent involves a complex interplay of intermolecular forces.
-
Hydrogen Bonding: This is the most significant interaction for the solubility of carboxylic acids in protic polar solvents (e.g., alcohols).[7][8] The carboxylic acid group can form strong hydrogen bonds with solvent molecules that are also hydrogen bond donors and/or acceptors.[8] In the solid state and in non-polar solvents, carboxylic acids tend to form stable cyclic dimers through hydrogen bonding, which must be disrupted for dissolution to occur.[8][9][10]
-
Dipole-Dipole Interactions: The polar C-Br and C=O bonds create permanent dipoles in the molecule, allowing for favorable dipole-dipole interactions with polar solvent molecules (both protic and aprotic).
-
Van der Waals Forces (London Dispersion Forces): These forces are present between all molecules and will contribute to the interaction of the alkyl chain of 3,4-dibromopentanoic acid with the organic solvent.[8]
The following diagram illustrates the key intermolecular forces involved in the dissolution of 3,4-dibromopentanoic acid in a polar protic solvent like ethanol.
Caption: Key intermolecular forces governing the dissolution of 3,4-dibromopentanoic acid.
Predicted Solubility Profile
Based on the principles outlined above, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents are hydrogen bond acceptors and have significant dipole moments, allowing for strong dipole-dipole interactions and hydrogen bonding with the solute's -OH group. |
| Less Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents have moderate polarity and can act as hydrogen bond acceptors, but their overall polarity is lower than the other classes, which may limit solubility. |
It is important to note that while theoretical predictions are valuable, empirical determination is necessary for precise quantitative data.[11][12]
Experimental Determination of the Solubility Profile
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[4][13] This protocol provides a self-validating system for generating reliable and reproducible data.
Materials and Equipment
-
3,4-Dibromopentanoic Acid (high purity)
-
Selected polar organic solvents (analytical grade or higher)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Thermostatically controlled centrifuge
-
Chemically inert, non-absorbent syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,4-dibromopentanoic acid to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[4] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration remains constant over time.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed in a temperature-controlled centrifuge set to the same temperature as equilibration.[4]
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the supernatant through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 3,4-dibromopentanoic acid of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Analyze the diluted sample from the saturated solution using the same HPLC method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Advanced Considerations and Future Outlook
While the shake-flask method provides a gold standard for solubility determination, modern computational approaches are gaining traction for their predictive power. Machine learning models, trained on large datasets of known solubility data, can now predict the solubility of new molecules in various organic solvents with increasing accuracy.[2][11][12][14] These in silico methods can accelerate the solvent screening process in early-stage drug development and process chemistry, saving time and resources.[11] However, experimental validation remains crucial for critical applications.
Conclusion
The is dictated by a balance between its polar carboxylic acid head and its less polar dibrominated alkyl chain. High solubility is anticipated in polar protic solvents due to strong hydrogen bonding capabilities. For precise and reliable data, a systematic experimental approach, such as the shake-flask method detailed herein, is essential. A comprehensive understanding of both the theoretical principles and the practical methodologies for determining solubility empowers researchers to effectively utilize 3,4-dibromopentanoic acid in their synthetic and developmental endeavors.
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A new model predicts how molecules will dissolve in different solvents . MIT News. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents . ChemRxiv. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents . Digital Discovery (RSC Publishing). [Link]
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Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks . RSC Publishing. [Link]
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The type of intermolecular forces of attraction between carboxylic acids are: A. London forces B. - brainly.com . Brainly.com. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. [Link]
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Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . DTIC. [Link]
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3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 . PubChem. [Link]
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Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy . The Journal of Physical Chemistry B - ACS Publications. [Link]
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Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . SciELO. [Link]
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Mass Spectrometry Fragmentation Pathways for 3,4-Dibromopentanoic Acid: An In-Depth Technical Guide
Executive Summary & Physicochemical Context
3,4-Dibromopentanoic acid (C₅H₈Br₂O₂) is a halogenated aliphatic carboxylic acid of significant interest in synthetic chemistry and environmental toxicology, often identified as a highly potent brominated disinfection byproduct (Br-DBP) in water treatment[1]. The structural characterization of this molecule relies heavily on advanced mass spectrometry (MS). Because of the molecule's high polarity and the presence of two labile carbon-bromine bonds, selecting the correct ionization strategy and understanding its mechanistic fragmentation pathways are critical for accurate identification and quantification.
This guide provides a comprehensive, self-validating framework for the MS analysis of 3,4-dibromopentanoic acid, detailing both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) workflows.
Isotopic Signatures: The Foundation of Self-Validation
Before analyzing fragmentation, one must understand the isotopic signature of bromine, which serves as a built-in validation metric for MS data[2]. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
When a molecule contains two bromine atoms, the binomial expansion of these probabilities results in a highly diagnostic 1:2:1 isotopic cluster separated by 2 Da intervals (M, M+2, M+4)[3]. For underivatized 3,4-dibromopentanoic acid (Nominal Mass = 258 Da), the molecular ion cluster will appear at:
-
m/z 258 (⁷⁹Br₂) – ~25% relative abundance
-
m/z 260 (⁷⁹Br⁸¹Br) – ~50% relative abundance
-
m/z 262 (⁸¹Br₂) – ~25% relative abundance
Causality in Analysis: Any protocol identifying this compound must monitor this specific isotopic cluster. If the 1:2:1 ratio is distorted, it immediately indicates isobaric matrix interference or co-elution, triggering a self-correcting review of the chromatographic separation[2].
Mechanistic Fragmentation Pathways
The choice of ionization dictates the energy transferred to the molecule, fundamentally altering its fragmentation pathway.
Electron Ionization (EI-MS) at 70 eV
EI is a "hard" ionization technique that strips an electron to form a radical cation [M]⁺[4]. Because 70 eV imparts significant internal energy, the molecular ion of 3,4-dibromopentanoic acid is typically of low abundance, rapidly undergoing the following primary cleavages[3]:
-
Alpha-Cleavage: The loss of the carboxyl radical (•COOH, 45 Da) yields a dibrominated carbocation at m/z 213, 215, and 217[3].
-
Hydroxyl Loss: Expulsion of the hydroxyl radical (•OH, 17 Da) generates an acylium ion at m/z 241, 243, and 245[3].
-
Halogen Cleavage: Homolytic cleavage of the weak C-Br bond expels a bromine radical (•Br, 79/81 Da), leaving a monobrominated fragment at m/z 179 and 181[3].
Electrospray Ionization (ESI-MS/MS)
For liquid chromatography (LC-MS), negative mode ESI is the logical choice. The carboxylic acid moiety readily donates a proton in polar solvents, forming a stable deprotonated precursor ion [M-H]⁻ at m/z 257, 259, and 261. Upon Collision-Induced Dissociation (CID), the molecule undergoes specific neutral losses.
Figure 1: ESI-MS/MS negative mode fragmentation pathway of 3,4-dibromopentanoic acid.
Quantitative Data Summaries
The following tables summarize the expected fragment ions to facilitate rapid spectral interpretation.
Table 1: Predicted EI-MS Fragments (Underivatized, 70 eV) [3]
| m/z Cluster | Isotopic Ratio | Fragment Identity | Neutral Loss |
| 258 / 260 / 262 | 1:2:1 | Molecular Ion [M]⁺ | None |
| 241 / 243 / 245 | 1:2:1 | Acylium Ion [M - OH]⁺ | 17 Da (•OH) |
| 213 / 215 / 217 | 1:2:1 | Alkyl Cation [M - COOH]⁺ | 45 Da (•COOH) |
| 179 / 181 | 1:1 | Monobrominated Cation [M - Br]⁺ | 79/81 Da (•Br) |
| 178 / 180 | 1:1 | Dehydrohalogenated Ion [M - HBr]⁺ | 80/82 Da (HBr) |
Table 2: ESI-MS/MS Fragments (Negative Mode, CID)
| m/z Cluster | Isotopic Ratio | Fragment Identity | Neutral Loss |
| 257 / 259 / 261 | 1:2:1 | Precursor Ion [M-H]⁻ | None |
| 213 / 215 / 217 | 1:2:1 | Decarboxylated Carbanion | 44 Da (CO₂) |
| 177 / 179 | 1:1 | Dehydrohalogenated Anion | 80/82 Da (HBr) |
| 133 / 135 | 1:1 | Secondary Fragment [M-H - CO₂ - HBr]⁻ | 124/126 Da |
| 79 / 81 | 1:1 | Bromide Anion [Br]⁻ | Heterolytic Cleavage |
Self-Validating Experimental Protocols
Direct GC-MS analysis of 3,4-dibromopentanoic acid is flawed; the polar -COOH group causes severe peak tailing and irreversible hydrogen bonding with the column stationary phase. Causality: To resolve this, the protocol below utilizes chemical derivatization (silylation) to replace the acidic proton with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability[4].
Figure 2: Self-validating GC-MS analytical workflow utilizing BSTFA derivatization.
Step-by-Step GC-MS Methodology
-
Internal Standardization: Spike 100 µL of the sample extract with a known concentration of a stable isotope-labeled standard (e.g., ¹³C-labeled carboxylic acid).
-
Self-Validation Check: The recovery of this standard mathematically corrects for matrix suppression and incomplete derivatization yields[4].
-
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to the sample vial. Cap tightly and incubate at 60–70 °C for 30 minutes[4].
-
Causality: TMCS acts as a powerful catalyst, increasing the silylation rate of the sterically hindered target molecule.
-
-
Chromatographic Separation: Inject 1 µL of the cooled, derivatized sample into a GC-MS system equipped with an HP-5ms column (30 m x 0.25 mm, 0.25 µm)[4]. Program the oven to start at 60 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min)[4].
-
Causality: The slow ramp ensures baseline resolution of the target analyte from other halogenated environmental matrix components.
-
-
Data Acquisition (SIM Mode): Operate the MS in Electron Ionization (EI) mode at 70 eV. Instead of full scan, utilize Selected Ion Monitoring (SIM) mode[4]. Target the derivatized target ions (accounting for the +72 Da mass shift from the TMS group).
-
Self-Validation Check: Program the SIM to monitor the M, M+2, and M+4 ions simultaneously. The data system must confirm the 1:2:1 abundance ratio to definitively validate peak identity and rule out false positives[4].
-
References
- Benchchem. "3,4-Dibromopentanoic Acid - Benchchem". Benchchem.
- Benchchem. "2,5-Dibromopentanoic Acid | Bifunctional Building Block - Benchchem". Benchchem.
- Lu, et al. "Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozonation".
- ACS Publications. "Halogenated Organic Compounds Identified in Hydraulic Fracturing Wastewaters Using Ultrahigh Resolution Mass Spectrometry". Environmental Science & Technology.
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Thermodynamic Stability and Degradation Kinetics of 3,4-Dibromopentanoic Acid at Room Temperature
Executive Summary
In my tenure overseeing compound library integrity and assay development, the handling of halogenated aliphatic acids like 3,4-dibromopentanoic acid (3,4-DBPA) frequently presents a deceptive kinetic profile. While seemingly stable on the benchtop in its solid state, its vicinal dibromide architecture harbors latent thermodynamic vulnerabilities when introduced into solution. 3,4-DBPA (Molecular Weight: 259.92 g/mol ) is a highly versatile building block utilized extensively in medicinal chemistry for constructing complex functionalized molecules[1][2]. However, at room temperature (25°C), its stability is highly conditional. This whitepaper dissects the thermodynamic drivers of its degradation, outlines the causality behind specific kinetic barriers, and provides field-proven, self-validating protocols for empirical stability assessment.
Structural Thermodynamics & Kinetic Barriers
At standard room temperature (25°C), the isolated solid state of 3,4-DBPA exhibits robust thermodynamic stability. The primary kinetic barrier preventing spontaneous degradation is the high activation energy ( Ea ) required to cleave the robust C-Br bonds homolytically or heterolytically without external catalysis.
However, when transitioned into a solvent matrix, the molecule's stability becomes a function of the solvent's dielectric constant, nucleophilicity, and pH. The vicinal dibromide moiety is inherently electron-withdrawing, increasing the acidity of the carboxylic acid proton. More critically, the spatial arrangement of the halogens relative to the carboxylate group establishes a competitive landscape between intermolecular solvolysis and intramolecular cyclization.
Mechanistic Degradation Pathways at 25°C
Understanding why 3,4-DBPA degrades requires analyzing the energetic favorability of its potential reaction coordinates at room temperature.
-
Intramolecular Lactonization (Thermodynamic Sink): The carboxylic acid moiety is not merely a passive functional group; it acts as an internal nucleophile. In polar aprotic solvents (like DMSO), the carboxylate oxygen can attack the C4 position. Because forming a 5-membered ring is entropically highly favored, this intramolecular SN2 displacement of the C4 bromine leads to the formation of 3-bromo- γ -valerolactone. At 25°C, the activation energy for this cyclization is relatively low, making it the primary degradation pathway in neutral, polar solutions.
-
Base-Catalyzed Dehydrobromination (Kinetic Product): In aqueous media where the pH exceeds 7.0, hydroxide ions facilitate an E2 elimination. The abstraction of a β -proton leads to the expulsion of a bromide ion, yielding bromopentenoic acid. In the absence of an external base, the neutral carboxylic acid is insufficient to overcome the high kinetic barrier of anti-periplanar transition state formation at 25°C, rendering this pathway slow under acidic conditions[3].
-
Reductive Debromination: While vicinal dibromides can undergo debromination to form alkenes, this pathway is kinetically inaccessible at room temperature without specific reducing agents (e.g., zinc powder) or microwave irradiation[4].
Fig 1. Divergent thermodynamic degradation pathways of 3,4-DBPA at room temperature.
Empirical Stability Data
High-throughput screening libraries often store compounds in DMSO; however, the probability of compound integrity can drop significantly over months at room temperature due to hygroscopicity and subsequent hydrolysis or cyclization[5]. Furthermore, in non-sterile aqueous environments, brominated organic compounds are susceptible to rapid microbial degradation[6].
| Solvent Matrix | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) at 25°C | Kinetic Barrier ( Ea ) |
| Solid State (Anhydrous) | None (Stable) | > 5 years | High |
| Aqueous Buffer (pH 4.0) | Lactonization | ~180 days | Moderate |
| Aqueous Buffer (pH 8.0) | Dehydrobromination | ~14 days | Low |
| DMSO (Anhydrous) | Lactonization | ~300 days | Moderate-High |
| Non-Sterile Groundwater | Microbial Biodegradation | 3 to 7 days | Enzymatically Lowered |
Experimental Workflows: Self-Validating Stability Protocols
To accurately assess the shelf-life of 3,4-DBPA for drug development assays, we must employ a self-validating kinetic protocol .
Why self-validating? A common pitfall in stability assays is assuming that the disappearance of the parent peak in chromatography equates to chemical degradation. It could easily be physical precipitation or adsorption to the vial walls. To ensure this protocol is self-validating, it employs a dual-verification mechanism: the stoichiometric disappearance of the parent [M−H]− ion must quantitatively match the appearance of the γ -lactone or bromopentenoic acid product ions.
Step-by-Step Methodology
-
Matrix Preparation: Prepare a 20 mM stock solution of 3,4-DBPA in anhydrous, HPLC-grade DMSO.
-
Aliquoting and Environmental Control: Distribute 100 µL aliquots into sealed amber glass vials (to prevent photolytic homolytic cleavage of the C-Br bond) and clear vials (to act as a photo-degradation control). Incubate in a controlled environmental chamber at 25°C.
-
Orthogonal Sampling: At t=0,7,14,21, and 30 days, extract a 10 µL aliquot. Crucial Causality Step: Immediately quench the aliquot in 990 µL of cold (-20°C) acetonitrile containing 1 µg/mL of 2-bromopentanoic acid as an internal standard. The cold organic solvent instantly arrests any ongoing reactions, freezing the kinetic profile, while the internal standard corrects for ionization suppression in the MS source.
-
LC-MS/MS Analysis: Inject the quenched sample onto a C18 reverse-phase column. Utilize a gradient of water/acetonitrile supplemented with 0.1% formic acid. Monitor the parent mass [M−H]− (m/z 257/259/261, leveraging the distinct 1:2:1 isotopic signature of the two bromine atoms to confirm structural integrity).
-
Kinetic Modeling: Plot ln([A]/[A]0) versus time. A linear fit confirms pseudo-first-order degradation kinetics, allowing for the precise calculation of the degradation rate constant ( k ) and half-life ( t1/2 ).
Fig 2. Self-validating kinetic workflow for empirical stability assessment.
Storage & Handling Guidelines
Based on the thermodynamic profiles and empirical data, the following handling imperatives must be strictly adhered to when utilizing 3,4-DBPA in synthetic or analytical workflows:
| Parameter | Recommendation | Mechanistic Rationale |
| Temperature | 2°C to 8°C (Long-term) | Suppresses the thermal activation energy required for intramolecular lactonization. |
| Light Exposure | Amber vials / Dark storage | Prevents UV-induced homolytic cleavage of the C-Br bond (photolysis). |
| Solvent Matrix | Anhydrous, non-nucleophilic | Prevents solvolysis and base-catalyzed E2 elimination pathways. |
| Sterility | 0.22 µm filtration for aqueous | Prevents rapid microbial biodegradation of the brominated carbon backbone[6]. |
Sources
- 1. 3,4-Dibromopentanoic Acid [benchchem.com]
- 2. 3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Structural Elucidation and X-Ray Crystallography of 3,4-Dibromopentanoic Acid: A Comprehensive Technical Guide
Introduction and Physicochemical Profiling
3,4-Dibromopentanoic acid (C₅H₈Br₂O₂) is a highly reactive, bifunctional brominated organic compound utilized as a critical building block in complex chemical syntheses and medicinal chemistry[1]. Featuring two adjacent chiral centers (C3 and C4) bearing heavy bromine atoms, alongside a terminal carboxylic acid, it presents a unique profile for crystallographic study. Understanding its solid-state architecture is paramount for researchers developing novel synthetic intermediates or investigating its derivatives' inhibitory effects on metabolic enzymes ()[1].
Causality in Profiling: The compound possesses a molecular weight of 259.92 g/mol and a Topological Polar Surface Area (TPSA) of 37.3 Ų ()[2]. The presence of the carboxylic acid group dictates strong hydrogen-bonding capabilities (acting as both donor and acceptor), while the vicinal dibromide motif introduces significant dipole-dipole interactions and van der Waals forces[3]. These properties inherently drive the molecule to form stable, highly ordered crystal lattices, making it an excellent candidate for single-crystal X-ray diffraction (SC-XRD).
Table 1: Physicochemical Properties of 3,4-Dibromopentanoic Acid
| Property | Value | Source / Rationale |
| Molecular Formula | C₅H₈Br₂O₂ | Standard composition[1] |
| Molecular Weight | 259.92 g/mol | Exact mass dictates X-ray scattering power[2] |
| XLogP3 | 1.7 | Indicates moderate lipophilicity[2] |
| Hydrogen Bond Donors | 1 | Carboxylic acid -OH[2] |
| Hydrogen Bond Acceptors | 2 | Carboxylic acid C=O and -OH[2] |
| Topological Polar Surface Area | 37.3 Ų | Influences solvent selection for crystallization[2] |
Experimental Methodology: Synthesis and Single-Crystal Growth
To achieve diffraction-quality crystals, the purity of the starting material is non-negotiable. Impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation.
Synthesis & Purification Protocol
3,4-Dibromopentanoic acid is typically synthesized via the electrophilic bromination of 3-pentenoic acid or related alkene precursors ()[4].
-
Reaction: Dissolve 1.0 equivalent of 3-pentenoic acid in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool the system to 0 °C.
-
Bromination: Add 1.05 equivalents of molecular bromine (Br₂) dropwise. The reaction is self-indicating; the disappearance of the red-brown bromine color confirms consumption.
-
Workup: Evaporate volatile materials under reduced pressure. The crude product must be purified via vacuum distillation or silica gel chromatography to achieve >99% purity[5].
Self-Validating Crystal Growth Protocol (Vapor Diffusion)
Causality: Vapor diffusion is selected over slow evaporation to maintain a constant temperature, thereby preventing convection currents that cause crystal defects. A binary solvent system is used: a good solvent (e.g., diethyl ether) and an antisolvent (e.g., pentane).
-
Preparation: Dissolve 50 mg of purified 3,4-dibromopentanoic acid in 0.5 mL of diethyl ether in a 2 mL inner vial.
-
Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of pentane. Seal the outer vial tightly.
-
Incubation: Store the setup in a vibration-free environment at 4 °C. The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility and pushing the system into the metastable zone, promoting controlled nucleation.
-
Validation: After 48-72 hours, harvest the crystals. Examine them under a polarized light microscope. Self-validation step: Complete extinction of light upon rotating the polarizer confirms the presence of a single, highly ordered crystal lattice (birefringence) rather than an amorphous solid.
Caption: Workflow for synthesis, crystallization, and XRD analysis.
X-Ray Diffraction Acquisition and Structural Refinement
The presence of two bromine atoms per molecule significantly influences the X-ray diffraction strategy. Bromine is a heavy atom (Z=35) with substantial electron density, which dominates the scattering process.
Data Collection Protocol
-
Mounting: Select a colorless block crystal (approx. 0.2 x 0.1 x 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.
-
Cryocooling: Instantly transfer the crystal to the diffractometer goniometer bathed in a 100 K nitrogen gas stream. Causality: Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the lighter carbon and oxygen atoms, preventing their electron density from being "washed out" by the dominant bromine atoms ()[5].
-
Acquisition: Utilize Cu-Kα radiation (λ = 1.54178 Å). Causality: Copper radiation is specifically chosen over Molybdenum because the anomalous scattering signal ( f′′ ) of bromine is significantly maximized at the Cu-Kα wavelength. This anomalous dispersion is critical for determining the absolute configuration (Flack parameter) of the C3 and C4 chiral centers.
-
Integration & Scaling: Process the frames using crystallographic software. Apply a multi-scan absorption correction. Self-validation step: Ensure the internal agreement factor ( Rint ) is < 0.05 during data reduction, confirming high data redundancy and quality.
Table 2: Representative Crystallographic Parameters for 3,4-Dibromopentanoic Acid (Note: Parameters reflect typical values for vicinal dibromo-carboxylic acids derived from structural analogs[5])
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ (Chiral) or P2₁/c (Racemic) |
| Temperature | 100(2) K |
| Radiation | Cu-Kα (λ = 1.54178 Å) |
| Absorption Coefficient (μ) | > 8.0 mm⁻¹ (Due to Br atoms) |
| Refinement Method | Full-matrix least-squares on F2 |
| Absolute Structure Parameter (Flack) | ~0.02 (Indicates correct stereochemistry) |
Structural Features and Intermolecular Interactions
Solving the structure typically utilizes dual-space algorithms (e.g., SHELXT), followed by refinement using SHELXL. The solid-state architecture is governed by a hierarchy of intermolecular forces.
Lattice Stabilization Mechanisms
-
Hydrogen Bonding: The fundamental building block of the crystal lattice is the carboxylic acid dimer. Two molecules of 3,4-dibromopentanoic acid align head-to-head, forming strong O-H···O hydrogen bonds. In graph-set notation, this is described as an R22(8) motif. This dimerization effectively neutralizes the polar heads, creating a lipophilic exterior.
-
Halogen Bonding: The bromine atoms are not merely passive heavy atoms; they actively participate in lattice stabilization. The anisotropic charge distribution on the bromine atom creates a region of positive electrostatic potential (the "σ-hole") along the C-Br bond axis. This interacts with electron-rich regions (like the carbonyl oxygen of an adjacent dimer or another bromine atom), forming Type II halogen bonds.
-
Steric Packing: The flexible aliphatic backbone adopts a conformation that minimizes steric clash between the bulky vicinal bromines, typically favoring an antiperiplanar arrangement where possible.
Caption: Logical mapping of functional groups to intermolecular forces stabilizing the lattice.
Conclusion
The structural elucidation of 3,4-dibromopentanoic acid requires a meticulous approach, balancing the heavy-atom effects of bromine with the subtle scattering of the aliphatic and carboxylic acid moieties. By employing optimized vapor diffusion crystallization, cryogenic data collection, and leveraging anomalous dispersion, researchers can unambiguously determine its absolute configuration and map the complex interplay of hydrogen and halogen bonding that defines its solid-state behavior.
References
-
National Center for Biotechnology Information - PubChem Compound Summary for CID 15089970, 3,4-Dibromopentanoic acid. PubChem. URL:[Link]
-
Max Planck Society (MPG.PuRe) - Supporting Information: X-ray Crystal Structure Analysis of Halogenated Compounds. URL: [Link]
-
Detty, M. R., et al. - Chalcogen(IV)−Chalcogen(II) Redox Cycles. 1. Halogenation of Organic Substrates. Organometallics, ACS Publications. URL:[Link]
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Application Note & Synthesis Protocol: 3,4-Dibromopentanoic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3,4-dibromopentanoic acid. The synthesis is achieved through the electrophilic addition of molecular bromine across the carbon-carbon double bond of pent-3-enoic acid. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for producing this versatile brominated intermediate. The narrative delves into the underlying reaction mechanism, provides detailed procedural steps, outlines critical safety precautions, and offers guidance on product characterization and troubleshooting.
Introduction and Scientific Principle
3,4-Dibromopentanoic acid is a valuable halogenated carboxylic acid that serves as a building block in organic synthesis.[1] Its structure, featuring vicinal bromine atoms and a terminal carboxylic acid, offers multiple reactive sites for subsequent functional group transformations, making it a useful intermediate in the development of more complex molecules, including potential therapeutic agents.[1]
The synthesis protocol described herein relies on one of the fundamental reactions in organic chemistry: the electrophilic halogenation of an alkene.[2] The most direct precursor for this synthesis is pent-3-enoic acid. When molecular bromine (Br₂) approaches the electron-rich π-bond of the alkene, it becomes polarized, initiating an electrophilic attack.
Reaction Mechanism: The reaction proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate.[1][2]
-
Electrophilic Attack: The π-bond of pent-3-enoic acid attacks one of the bromine atoms in the Br₂ molecule, displacing a bromide ion (Br⁻).
-
Formation of Bromonium Ion: A three-membered cyclic bromonium ion is formed. This intermediate prevents rotation around the carbon-carbon bond and dictates the stereochemical outcome of the reaction.
-
Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium ring, resulting in a stereospecific anti-addition of the two bromine atoms across the former double bond.[2]
Below is a diagram illustrating the overall reaction scheme.
Caption: Overall reaction for the synthesis of 3,4-dibromopentanoic acid.
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
Molecular Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe chemical burns upon skin contact and is highly toxic upon inhalation. Always handle liquid bromine with extreme caution, using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves over butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat. Ensure an emergency eyewash and safety shower are immediately accessible.
-
Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
3,4-Dibromopentanoic Acid: As a halogenated organic acid, the product should be handled with care. It is expected to be a skin and eye irritant.[3][4][5]
-
Pressure: Do not tightly cap any vessel containing bromine or the reaction mixture, as pressure can build up.
Materials and Experimental Protocol
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (Example Scale) | Molar Equivalents |
| Pent-3-enoic acid | C₅H₈O₂ | 100.12 | 5.00 g | 1.00 |
| Molecular Bromine | Br₂ | 159.81 | 8.38 g (2.69 mL) | 1.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~5 g (for 10% solution) | Quenching Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Drying Agent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | Wash |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | Wash |
Step-by-Step Synthesis Procedure
A. Reaction Setup
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with a drying tube (filled with CaCl₂) or a nitrogen inlet.
-
Dissolve pent-3-enoic acid (5.00 g, 49.9 mmol) in 50 mL of dichloromethane (DCM) in the reaction flask.
-
Cool the flask to 0°C using an ice-water bath. Stir the solution gently.
-
In the fume hood, carefully measure molecular bromine (2.69 mL, 52.4 mmol) and dissolve it in 25 mL of DCM in the dropping funnel.
-
Causality Note: Using a slight excess (1.05 eq.) of bromine ensures the complete consumption of the starting alkene.
-
B. Bromine Addition
-
Add the bromine solution dropwise from the dropping funnel to the stirred solution of pent-3-enoic acid over approximately 30-45 minutes.
-
Maintain the reaction temperature at 0°C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts. A persistent pale orange/yellow color indicates the reaction is nearing completion.
-
Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted side products.
-
C. Reaction Completion and Work-up
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture again to 0°C. To quench any unreacted bromine, slowly add 10% aqueous sodium thiosulfate solution dropwise until the reddish-brown color completely disappears and the solution becomes colorless.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution may occur), and then with 50 mL of saturated sodium chloride (brine) solution.
-
Causality Note: The NaHCO₃ wash neutralizes any residual HBr that may have formed, and the brine wash helps to remove water from the organic layer, facilitating drying.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and rinse the solid with a small amount of fresh DCM.
-
Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure.
D. Purification
-
The resulting crude product, a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 3,4-dibromopentanoic acid.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| IUPAC Name | 3,4-dibromopentanoic acid | [6] |
| Molecular Formula | C₅H₈Br₂O₂ | [6][7] |
| Molecular Weight | 259.92 g/mol | [6] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |
| Boiling Point | Data not readily available; high boiling point expected | N/A |
Expected Analytical Data:
-
¹H NMR: Proton NMR should show characteristic peaks corresponding to the CH₃, CH-Br, CH-Br, and CH₂-COOH protons. The integration of these peaks should correspond to a 3:1:1:2 ratio.
-
¹³C NMR: Carbon NMR should show five distinct signals corresponding to the five carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).
-
Yield: A typical yield for this type of reaction would be in the range of 70-90%, depending on the purity of the starting materials and the precision of the experimental technique.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not go to completion (starting material remains) | Insufficient bromine added; bromine decomposed before use. | Add a small additional amount of bromine solution. Ensure bromine used is of good quality. |
| Product is a dark, tarry substance | Reaction temperature was too high; bromine was added too quickly. | Maintain strict temperature control at 0°C during addition. Ensure slow, dropwise addition. |
| Low yield after work-up | Product is partially soluble in the aqueous wash solutions. | Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with a small portion of DCM. |
| Persistent emulsion during extraction | Insufficient brine wash. | Add more saturated brine solution and swirl gently, rather than shaking vigorously, to break the emulsion. |
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of 3,4-dibromopentanoic acid via the electrophilic bromination of pent-3-enoic acid. By adhering to the procedural steps and safety precautions outlined, researchers can effectively produce this valuable synthetic intermediate for further applications in chemical and pharmaceutical research. The provided mechanistic insights and troubleshooting guide serve to empower the user with a deeper understanding of the reaction, ensuring a higher probability of success.
References
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PubChem. 3,4-Dibromopentanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Organic Syntheses. 2,4-Dibromo-3-pentanone. Organic Syntheses. Available from: [Link]
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PubChem. (E)-2-bromopent-3-enoic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (E)-5-(3-bromophenoxy)pent-3-enoic acid. National Center for Biotechnology Information. Available from: [Link]
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Vaia. Show how you might prepare 1-penten-3-one from 3-pentanone. Vaia. Available from: [Link]
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Canadian Science Publishing. 5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID. Canadian Journal of Chemistry. Available from: [Link]
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National Center for Biotechnology Information. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. PubMed Central. Available from: [Link]
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Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]
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Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Collections | Kyushu University Library. Available from: [Link]
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Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link]
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- Google Patents. CN101157608A - Method for preparing 4-pentenoic acid. Google Patents.
- Google Patents. CN103864569A - Simple preparation method for 1,4-dibromopentane. Google Patents.
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- 6. 3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
HPLC-UV method development for 3,4-dibromopentanoic acid analysis
Application Note: Advanced HPLC-UV Method Development for 3,4-Dibromopentanoic Acid
Executive Summary & Chemical Context
The quantification of small, halogenated aliphatic carboxylic acids like 3,4-dibromopentanoic acid presents a classic chromatographic challenge. Lacking a conjugated π -electron system, this molecule exhibits negligible UV absorbance in the standard operational range (>250 nm)[1]. Its detection relies entirely on the weak absorbance of the carboxylate carbonyl group and the auxochromic effect of the bromine atoms, which restrict direct UV detection to the low-UV region (205–220 nm).
As a Senior Application Scientist, I have designed this protocol to address two distinct analytical objectives:
-
Bulk Assay & Purity (High Concentration): Utilizes direct Reversed-Phase HPLC (RP-HPLC) with low-UV detection and rigorous ion suppression.
-
Trace Impurity Analysis (Low Concentration / PGTI): Employs a pre-column derivatization strategy to append a strong chromophore, shifting detection to the visible spectrum to eliminate matrix interference[2].
Both methodologies are engineered as self-validating systems, ensuring compliance with the latest [3].
Method Development Rationale & Causality
The Challenge of Direct Analysis (Method A)
To retain a polar, acidic molecule like 3,4-dibromopentanoic acid (estimated pKa ~4.0) on a hydrophobic C18 stationary phase, ion suppression is mandatory [1]. The mobile phase pH must be maintained at least 1.5 units below the pKa (target pH ~2.5) to keep the analyte in its neutral, protonated state.
-
Buffer Selection: Trifluoroacetic acid (TFA) is commonly used for ion suppression but absorbs strongly below 215 nm, causing severe baseline drift during gradient elution. Therefore, 0.1% Phosphoric acid ( H3PO4 ) is selected due to its excellent UV transparency down to 195 nm.
-
Column Selection: Because the analyte is highly polar, initial gradient conditions require >90% aqueous mobile phase. Standard C18 columns suffer from ligand folding (phase dewetting) under these conditions. An AQ-type C18 column (polar-endcapped) is utilized to prevent phase collapse and maintain reproducible retention times.
The Necessity of Derivatization for Trace Analysis (Method B)
If 3,4-dibromopentanoic acid is monitored as a Potential Genotoxic Impurity (PGTI), direct low-UV detection lacks the requisite specificity and sensitivity. To solve this, we utilize 2-Nitrophenylhydrazine (2-NPH) in the presence of the coupling agent EDC. This reaction covalently attaches a nitrophenyl group to the carboxylic acid, inducing a massive bathochromic shift. The resulting derivative absorbs strongly at 400 nm , moving detection completely out of the noisy low-UV region and ensuring zero interference from typical pharmaceutical matrices[2][4].
Decision tree for 3,4-dibromopentanoic acid HPLC-UV method selection and lifecycle validation.
Quantitative Data Summary
Table 1: Optimized Chromatographic Conditions
| Parameter | Method A: Direct Assay (Low-UV) | Method B: Trace Derivatization (Visible) |
| Column | C18-AQ (150 x 4.6 mm, 3 µm) | Standard C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% H3PO4 in Ultrapure Water | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | 100% Acetonitrile (HPLC Grade) |
| Gradient | 5% B to 60% B (15 min) | 30% B to 90% B (20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 30°C | 40°C |
| Detection ( λ ) | 210 nm | 400 nm |
| Injection Vol. | 10 µL | 20 µL |
Step-by-Step Experimental Protocols
Method A: Direct HPLC-UV Protocol (Bulk Assay)
Self-Validating System Suitability Testing (SST): Before sample analysis, inject the working standard (100 µg/mL) five times. The system is valid only if: Peak Area %RSD ≤ 2.0%, USP Tailing Factor ( Tf ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 5000.
-
Mobile Phase Preparation:
-
Phase A: Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of Milli-Q water. Filter through a 0.22 µm PES membrane.
-
Phase B: Degas 1000 mL of HPLC-grade Acetonitrile.
-
-
Standard Preparation: Accurately weigh 10.0 mg of 3,4-dibromopentanoic acid reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 90:10 v/v) to create a 1 mg/mL stock. Dilute to 100 µg/mL for the working standard.
-
Sample Preparation: Weigh the sample to achieve a target concentration of ~100 µg/mL in the Diluent. Sonicate for 10 minutes at room temperature, then filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Execution: Run the SST sequence. Upon passing, execute the gradient method detailed in Table 1. Wash the column with 90% Acetonitrile for 10 minutes post-analysis to remove strongly retained hydrophobic impurities.
Method B: Pre-Column Derivatization Protocol (Trace Analysis)
Causality Check: Pyridine is added to the EDC solution to act as a basic catalyst, accelerating the formation of the active O-acylisourea intermediate and maximizing derivatization efficiency.
-
Reagent Preparation:
-
Reagent 1 (2-NPH): Dissolve 20 mg of 2-Nitrophenylhydrazine hydrochloride in 1.0 mL of absolute ethanol (0.1 M).
-
Reagent 2 (EDC): Dissolve 38 mg of EDC·HCl in 1.0 mL of absolute ethanol containing 3% (v/v) pyridine (0.2 M).
-
-
Derivatization Reaction:
-
Transfer 100 µL of the aqueous sample (or standard) containing trace 3,4-dibromopentanoic acid into a 2.0 mL amber glass reaction vial.
-
Add 100 µL of Reagent 1 and vortex for 5 seconds.
-
Add 100 µL of Reagent 2 and vortex for 5 seconds.
-
Cap the vial and incubate in a heating block at 60°C for 20 minutes [5].
-
-
Quenching & Dilution:
-
Remove the vial and immediately cool in an ice bath for 2 minutes to stop the reaction.
-
Dilute the mixture with 700 µL of Mobile Phase A (0.1% Formic Acid) to stabilize the derivative and match the initial gradient conditions.
-
-
Execution: Inject 20 µL of the derivatized mixture into the HPLC, monitoring at 400 nm. The derivative will elute as a sharp, highly symmetrical peak distinct from the unreacted 2-NPH reagent front.
Analytical Method Validation Framework
To ensure trustworthiness and regulatory compliance, the methods must be validated according to the framework[3][6]. Below is a summary of the expected validation metrics based on historical performance of halogenated aliphatic acids.
Table 2: ICH Q2(R2) Validation Summary & Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement | Method A (Assay) Target | Method B (Trace) Target |
| Specificity | Resolution from impurities/matrix | No interference at 210 nm | No interference at 400 nm |
| Linearity Range | Assay: 80-120%; Impurity: LOQ-120% | 50 – 150 µg/mL ( R2≥0.999 ) | 0.1 – 10 µg/mL ( R2≥0.995 ) |
| Accuracy (Recovery) | Spike recovery at 3 levels | 98.0% – 102.0% | 90.0% – 110.0% |
| Precision (Repeatability) | %RSD of 6 replicates | ≤ 1.0% | ≤ 5.0% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~2.0 µg/mL | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~6.0 µg/mL | ~0.06 µg/mL |
Conclusion
The dual-method approach detailed above provides a comprehensive analytical control strategy for 3,4-dibromopentanoic acid. By understanding the physicochemical limitations of the molecule—specifically its lack of a strong chromophore—analysts can deploy direct low-UV detection with ion suppression for routine bulk assays, and pivot to a robust 2-NPH derivatization strategy when trace-level sensitivity and high specificity are mandated.
References
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines Source: Journal of Chromatography A (via ResearchGate) URL: [Link]
Sources
- 1. 3,4-Dibromopentanoic Acid [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 6. database.ich.org [database.ich.org]
Application Note: Esterification of 3,4-Dibromopentanoic Acid with Primary Alcohols
Executive Summary
The esterification of halogenated aliphatic acids is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. 3,4-dibromopentanoic acid presents a unique synthetic challenge due to the presence of vicinal dibromides, which are highly sensitive to elimination reactions under basic or high-heat conditions. This application note provides a comprehensive, causality-driven guide to esterifying 3,4-dibromopentanoic acid with primary alcohols, prioritizing mild coupling conditions to preserve the structural integrity of the dihalide backbone.
Mechanistic Insights & Causality
3,4-dibromopentanoic acid is a 1[1]. However, the vicinal bromines at the C3 and C4 positions dictate the boundaries of acceptable reaction conditions.
The Risk of Elimination: Exposing this substrate to strong bases or excessive thermal energy triggers an E2 dehydrohalogenation pathway, leading to the formation of bromopentenoic acid derivatives. Consequently, traditional 2, which relies on strong acid catalysts (e.g., H₂SO₄) and continuous reflux, introduces a significant risk of thermal degradation and solvolysis, ultimately reducing the yield of the target ester[2].
The Steglich Solution: To circumvent thermal degradation, the 3 is the preferred methodology[3]. This approach utilizes a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to drive the reaction at room temperature.
While N,N'-Dicyclohexylcarbodiimide (DCC) is historically common, this protocol explicitly substitutes DCC with EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The causality behind this choice is purification efficiency: DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product without column chromatography. In contrast, EDC produces a water-soluble urea byproduct, enabling a self-validating, chromatography-free purification via simple aqueous washes[4]. Furthermore, DMAP accelerates the reaction by forming a highly electrophilic N-acylpyridinium intermediate, preventing the O-acylisourea from undergoing an unwanted 1,3-rearrangement into an unreactive N-acylurea[4].
Caption: Mechanistic pathways for esterifying 3,4-dibromopentanoic acid.
Experimental Protocols
Preferred Method: Mild Steglich Esterification (EDC/DMAP)
This protocol is designed to be a self-validating system. The use of specific temperature controls prevents intermediate rearrangement, and the biphasic workup systematically eliminates catalysts and byproducts.
Reagents:
-
3,4-dibromopentanoic acid (1.0 eq)
-
Primary Alcohol (e.g., ethanol, benzyl alcohol) (1.2 eq)
-
EDC-HCl (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to acid)
Step-by-Step Methodology:
-
Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dibromopentanoic acid (1.0 eq) and the primary alcohol (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Causality: DMAP is added before the coupling agent to ensure it is available to immediately intercept the O-acylisourea intermediate once formed.
-
Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC-HCl (1.2 eq) in portions. Causality: The formation of the O-acylisourea is exothermic. Cooling to 0 °C suppresses the intramolecular 1,3-rearrangement of the intermediate into an unreactive N-acylurea dead-end[4].
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and iodine stain to confirm the consumption of the starting acid.
-
Self-Validating Purification (Workup):
-
Dilute the reaction mixture with additional DCM.
-
Acid Wash: Wash the organic layer twice with 1M HCl. Causality: This protonates the DMAP and the unreacted EDC, driving them and the EDC-urea byproduct into the aqueous phase.
-
Base Wash: Wash the organic layer once with saturated aqueous NaHCO₃. Causality: This deprotonates and removes any unreacted 3,4-dibromopentanoic acid.
-
Brine Wash: Wash with saturated NaCl to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3,4-dibromopentanoate ester.
-
Caption: Step-by-step workflow for the modified Steglich esterification protocol.
Alternative Method: Modified Fischer Esterification
If EDC/DMAP is unavailable, a modified Fischer esterification can be utilized. However, strict temperature control is required to mitigate the thermal degradation of the vicinal dibromides.
Step-by-Step Methodology:
-
Dissolve 3,4-dibromopentanoic acid (1.0 eq) in a large excess of the target primary alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.
-
Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).
-
Heat the mixture to a gentle reflux (do not exceed 65 °C) for 4–8 hours[2]. Causality: Vigorous refluxing of higher-boiling alcohols will induce solvolysis of the bromines.
-
Cool to room temperature and concentrate the mixture under vacuum to remove excess alcohol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and expected outcomes when esterifying 3,4-dibromopentanoic acid using the two discussed methodologies.
| Parameter | Steglich Esterification (EDC/DMAP) | Modified Fischer Esterification |
| Catalyst / Activator | EDC-HCl (1.2 eq), DMAP (0.1 eq) | H₂SO₄ (0.05 eq) |
| Temperature Profile | 0 °C to Room Temperature (20–25 °C) | Gentle Reflux (Max 65 °C) |
| Typical Reaction Time | 12 – 24 hours | 4 – 8 hours |
| Substrate Integrity | Excellent (Dibromides preserved) | Moderate (Risk of solvolysis) |
| Yield (Typical) | 80 – 90% | 50 – 65% |
| Primary Byproducts | Water-soluble urea derivative | Elimination products, oligomers |
| Purification Method | Aqueous biphasic wash (1M HCl, NaHCO₃) | Vacuum distillation or chromatography |
References
-
Title: 3,4-Dibromopentanoic Acid | Source: Benchchem | URL: 1
-
Title: Steglich esterification | Source: Grokipedia | URL: 3
-
Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids | Source: Royal Society of Chemistry (RSC) | URL: 4
-
Title: Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation | Source: Patsnap Eureka | URL: 2
Sources
- 1. 3,4-Dibromopentanoic Acid [benchchem.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. Steglich esterification â Grokipedia [grokipedia.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Notes: 3,4-Dibromopentanoic Acid in Organic Intermediate Synthesis
Introduction & Chemical Rationale
3,4-Dibromopentanoic acid (also known as 3,4-dibromovaleric acid) is a highly versatile C5 aliphatic building block characterized by its vicinal dibromide motif and a terminal carboxylic acid[1]. The strategic positioning of the reactive bromine atoms on adjacent carbons (C3 and C4) makes it an exceptional intermediate for constructing complex molecules, functionalized lactones, and terminal alkynes[1].
The primary utility of this compound lies in its predictable reactivity profile:
-
C3/C4 Vicinal Dibromide: Susceptible to sequential bimolecular elimination (E2) reactions to yield vinyl bromides or alkynes[1].
-
C4 Electrophilic Center: Capable of undergoing nucleophilic substitution (S_N2), which, when coupled with the internal carboxylate, facilitates intramolecular cyclization to form γ-lactones[2].
-
C1 Carboxylic Acid: Provides an anchoring point for esterification, amidation, or salt formation to modulate solubility during biphasic reactions[3].
Quantitative Physicochemical Data
To ensure accurate stoichiometric calculations and phase-behavior predictions during method development, the key physicochemical properties of 3,4-dibromopentanoic acid are summarized below[4].
| Property | Value | Relevance to Synthesis |
| Molecular Formula | C5H8Br2O2 | Stoichiometric baseline for equivalents. |
| Molecular Weight | 259.92 g/mol | Mass-to-mole conversions. |
| XLogP3 (Partition Coefficient) | 1.7 | Indicates moderate lipophilicity; guides solvent selection for extractions. |
| Topological Polar Surface Area | 37.3 Ų | Relevant for predicting membrane permeability in downstream drug derivatives. |
| Stereocenters | 2 (C3, C4) | Yields diastereomeric mixtures (syn/anti) which influence the stereochemistry of E2 eliminations. |
Core Application I: Double Dehydrobromination for Terminal Alkynes
The treatment of vicinal dibromides with a strong base is a classic method for synthesizing alkynes. 3,4-Dibromopentanoic acid undergoes a stepwise E2 elimination[1]. The first elimination is relatively facile and yields a vinyl bromide intermediate. The second elimination requires a significantly stronger base (e.g., Sodium amide, NaNH2 , or Potassium tert-butoxide, KOtBu ) and elevated temperatures to overcome the higher activation energy required to break the sp2 C-H bond.
Mechanistic Causality
The choice of base is critical. Weaker bases (like standard aqueous NaOH ) may stall the reaction at the vinyl bromide stage or promote competing nucleophilic substitution (forming hydroxylated byproducts). Using a strong, non-nucleophilic base ensures that deprotonation outpaces any potential nucleophilic attack, driving the equilibrium toward the 4-pentynoic acid derivative.
E2 dehydrobromination pathway of 3,4-dibromopentanoic acid to terminal alkynes.
Protocol: Synthesis of 4-Pentynoic Acid Derivatives
Self-Validating System: The evolution of ammonia gas and the complete dissolution of the starting material serve as visual indicators of reaction progression.
-
Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a dry ice condenser, condense 50 mL of anhydrous ammonia ( NH3 ) at -78 °C.
-
Base Generation: Add catalytic iron(III) nitrate ( Fe(NO3)3 ), followed by the slow addition of sodium metal (3.5 equivalents) to generate NaNH2 . Validation: The solution will transition from deep blue to a dark grey suspension, indicating complete conversion to sodium amide.
-
Substrate Addition: Dissolve 1.0 equivalent of 3,4-dibromopentanoic acid in minimal anhydrous THF and add dropwise to the suspension.
-
Elimination: Allow the reaction to stir at -33 °C (refluxing ammonia) for 4 hours.
-
Quenching & Workup: Cautiously quench the reaction with solid ammonium chloride ( NH4Cl ) until bubbling ceases. Allow the ammonia to evaporate overnight.
-
Isolation: Dissolve the resulting solid residue in water, acidify to pH 1 with 1M HCl , and extract with Ethyl Acetate ( 3×30 mL ). Dry the combined organic layers over Na2SO4 and concentrate in vacuo.
Core Application II: Synthesis of Functionalized γ-Valerolactones
3,4-Dibromopentanoic acid is utilized in the synthesis of γ-valerolactone (GVL) derivatives, including isotopically labeled variants like γ-[2,3-2H2]valerolactone[2].
Mechanistic Causality
When subjected to basic hydrolysis conditions, the C4 bromine undergoes nucleophilic displacement by hydroxide (or directly by the internal carboxylate). Concurrently, the C3 position can undergo dehydrobromination. The proximity of the C1 carboxylate to the C4 position highly favors an intramolecular 5-exo-tet cyclization (lactonization) over intermolecular polymerization, resulting in the stable five-membered γ-lactone ring[2].
Protocol: Synthesis of Deuterated γ-Valerolactone
-
Dissolution: Dissolve 3,4-dibromopentanoic acid (1.0 eq) in Deuterium Oxide ( D2O ).
-
Base Addition: Slowly add a solution of Sodium Deuteroxide ( NaOD ) in D2O (3.0 eq) while maintaining the temperature below 10 °C to prevent uncontrolled exothermic elimination.
-
Cyclization: Heat the mixture to 90 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3, KMnO4 stain). The starting material spot will disappear, replaced by a faster-running, UV-inactive lactone spot.
-
Extraction: Cool to room temperature, acidify slightly, and extract the aqueous layer with Dichloromethane (DCM).
-
Purification: Concentrate the DCM layer to yield the crude lactone. Purify via vacuum distillation to obtain the pure deuterated γ-valerolactone.
Core Application III: Biphasic Synthesis of 4-Aryloxy-2-pentenoic Acids
In medicinal chemistry, 3,4-dibromopentanoic acid is a crucial intermediate for synthesizing 4-aryloxy-2-pentenoic acid derivatives, which are often explored as metabolic enzyme inhibitors or receptor agonists[1][5].
Mechanistic Causality
This workflow utilizes a biphasic solvent system (Chlorobenzene/Water) with Potassium Carbonate ( K2CO3 )[5]. The causality is twofold:
-
Phase Partitioning: Chlorobenzene dissolves the lipophilic phenol derivative, while water dissolves the K2CO3 and the potassium salt of 3,4-dibromopentanoic acid. The reaction occurs at the interface.
-
Tandem S_N2/E2: The phenoxide ion (generated by K2CO3 ) acts as a nucleophile, displacing the C4 bromine via S_N2. Simultaneously, the base promotes the E2 elimination of the C3 bromine, yielding the thermodynamically stable α,β-unsaturated (conjugated) 2-pentenoic acid backbone[1][5].
Biphasic SN2/E2 workflow for synthesizing 4-aryloxy-2-pentenoic acid derivatives.
Protocol: Tandem Substitution-Elimination
-
Reactor Charging: In a jacketed reactor, combine 100 mL of Chlorobenzene and 100 mL of Deionized Water[5].
-
Reagent Addition: Add 1.0 equivalent of the target phenol (e.g., 4-[4'-(4"-trifluoromethyl-phenoxy)-phenoxy]phenol), 1.2 equivalents of 3,4-dibromopentanoic acid, and 3.0 equivalents of K2CO3 [5].
-
Reflux: Heat the biphasic mixture to vigorous reflux (approx. 95-100 °C) under mechanical stirring for 8 hours. Validation: The generation of CO2 gas will be observed initially as the carboxylic acid is neutralized.
-
Phase Separation: Cool the reactor to room temperature. Halt stirring and allow the phases to separate. The product now resides in the aqueous phase as a water-soluble potassium carboxylate salt, leaving unreacted phenol and organic impurities in the chlorobenzene layer.
-
Product Isolation: Decant the aqueous layer. Slowly acidify the aqueous layer with 6M HCl to pH 2 under vigorous stirring. Validation: A thick white/off-white precipitate of the free 4-aryloxy-2-pentenoic acid will crash out of solution.
-
Filtration: Filter the precipitate, wash with cold water, and dry under vacuum at 50 °C.
Safety & Handling
3,4-Dibromopentanoic acid is strictly for Research Use Only[1]. As a brominated carboxylic acid, it is corrosive and a potential lachrymator.
-
PPE: Handle exclusively within a certified chemical fume hood using nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents to prevent premature degradation or spontaneous dehydrobromination.
References
-
PubChem . 3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970. National Institutes of Health (NIH). Retrieved from: [Link]
-
ACS Catalysis . Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone. American Chemical Society. Retrieved from:[Link]
-
PrepChem . Synthesis of 4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid. Retrieved from:[Link]
Sources
Application Notes and Protocols for Catalytic Debromination of 3,4-Dibromopentanoic Acid Derivatives
Introduction: The Strategic Importance of Debromination
In the landscape of synthetic organic chemistry and drug development, the selective removal of halogen atoms—dehalogenation—is a pivotal transformation. For derivatives of 3,4-dibromopentanoic acid, which serve as versatile intermediates, the vicinal dibromide moiety often acts as a protecting group for a carbon-carbon double bond or as a precursor for introducing further functionality. The ability to catalytically remove these bromine atoms to yield the corresponding pentenoic acid derivatives is crucial for advancing synthetic pathways.
This guide provides an in-depth exploration of robust and field-proven catalytic methods for the debromination of 3,4-dibromopentanoic acid and its derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them to their specific substrates and objectives. The methods detailed herein—classical zinc-mediated reduction, modern visible-light photoredox catalysis, and versatile palladium-catalyzed hydrogenation—represent a spectrum of techniques applicable in various research and development settings.
Method 1: Zinc-Mediated Reductive Debromination
The use of zero-valent metals, particularly zinc dust, is a classic, cost-effective, and highly efficient method for the reductive elimination of vicinal dibromides.[1][2] This approach is particularly effective for substrates like dibrominated carboxylic acids.[3]
Mechanism and Rationale
The reaction proceeds via a two-electron reduction of the vicinal dibromide. The zinc metal surface acts as the electron donor. The mechanism is generally considered to be a stereospecific anti-elimination, where the two bromine atoms are removed from opposite faces of the molecule, leading predominantly to the (E)-alkene. The reaction involves the formation of an organozinc intermediate, followed by elimination of ZnBr₂.[4][5] Acetic acid is often used as the solvent, as it helps to activate the zinc surface and serves as a proton source for the workup. The use of microwave irradiation can dramatically accelerate the reaction, reducing times from hours to mere minutes.[3]
dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow for Zinc-Mediated Debromination."; font-size: 12; font-family: "Arial"; }
Caption: Workflow for Zinc-Mediated Debromination.
Protocol 1: Microwave-Assisted Debromination with Zinc in Acetic Acid
This protocol is adapted from established procedures for the rapid debromination of vicinal dibromoalkanoic acids.[3]
Materials:
-
3,4-dibromopentanoic acid derivative (e.g., methyl 3,4-dibromopentanoate)
-
Zinc dust (<10 µm, activated)
-
Glacial acetic acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Microwave synthesis reactor vial
Procedure:
-
Reactor Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 3,4-dibromopentanoic acid derivative (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add zinc dust (2.0-3.0 mmol, 2-3 equiv) and glacial acetic acid (5 mL).
-
Scientist's Note: An excess of zinc is used to ensure complete reaction and to overcome any passivated zinc oxide on the surface. Acetic acid serves as both the solvent and a mild proton source.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 2-5 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Scientist's Note: The short reaction time is a key advantage of this method. If a microwave reactor is unavailable, the reaction can be performed by heating at reflux (approx. 118 °C) for 1-3 hours, though yields may be lower.[3]
-
-
Quenching and Filtration: After cooling the reaction mixture to room temperature, filter it through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter pad with diethyl ether or ethyl acetate (2 x 10 mL).
-
Aqueous Workup: Transfer the combined filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution to neutralize the acetic acid.
-
Caution: CO₂ evolution will occur. Add the bicarbonate solution slowly and vent the funnel frequently.
-
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pentenoic acid derivative.
Data Summary
| Parameter | Condition | Rationale / Reference |
| Catalyst/Reductant | Zinc Dust | Effective and inexpensive two-electron donor.[3] |
| Stoichiometry | 2-3 equivalents | Drives the reaction to completion. |
| Solvent | Acetic Acid | Activates zinc surface, serves as proton source.[3] |
| Temperature | 100-120 °C (MW) | Significantly accelerates the reaction rate.[3] |
| Reaction Time | 2-5 minutes (MW) | Rapid conversion due to microwave heating.[3] |
| Typical Yield | >90% | High efficiency is commonly observed for this reaction.[3] |
| Stereoselectivity | Favors (E)-alkene | Predominantly an anti-elimination mechanism.[4] |
Method 2: Visible-Light Photoredox Catalysis
Photoredox catalysis has emerged as a powerful platform for conducting reactions under exceptionally mild conditions, driven by visible light.[6] This method avoids the use of stoichiometric metals and harsh reagents, offering a green alternative for debromination.
Mechanism and Rationale
This process utilizes a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent reductant upon excitation by visible light. The catalytic cycle involves several key steps:
-
Excitation: The photocatalyst (e.g., Ru(bpy)₃²⁺) absorbs a photon of visible light to form an excited state (*Ru(bpy)₃²⁺).
-
Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor (e.g., an amine or ascorbic acid) to generate a highly reducing species (Ru(bpy)₃⁺).
-
Single Electron Transfer (SET): The Ru(bpy)₃⁺ complex transfers a single electron to the dibromide substrate. This induces the cleavage of one C-Br bond, forming a β-bromoalkyl radical and a bromide anion.
-
Radical Elimination: The resulting radical undergoes a rapid elimination of the second bromine atom to form the alkene product and a bromine radical.
-
Catalyst Regeneration: The cycle is completed through subsequent redox events.
This method is valued for its mild conditions (room temperature, neutral pH) and high functional group tolerance.[6][7][8]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Mechanism of Photocatalytic Debromination."; font-size: 12; font-family: "Arial"; }
Caption: Mechanism of Photocatalytic Debromination.
Protocol 2: Ru(bpy)₃Cl₂-Catalyzed Debromination
This protocol is a general and effective procedure for the debromination of vicinal dibromocarbonyl compounds.[6]
Materials:
-
3,4-dibromopentanoic acid derivative (1.0 equiv)
-
Tris(2,2′-bipyridyl)ruthenium(II) chloride hexahydrate (Ru(bpy)₃Cl₂·6H₂O, 1-2 mol%)
-
1,5-Dimethoxynaphthalene (DMN, 50 mol%)
-
Ascorbic acid (Vitamin C, 2.0 equiv)
-
Methanol (MeOH) and Water (H₂O), typically in a 10:1 ratio
-
Schlenk flask or vial with a septum
-
Blue LED lamp (450-460 nm)
-
Nitrogen or Argon source
Procedure:
-
Reactor Setup: In an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, combine the 3,4-dibromopentanoic acid derivative (0.2 mmol, 1.0 equiv), Ru(bpy)₃Cl₂·6H₂O (1-2 mol%), DMN (0.1 mmol, 0.5 equiv), and ascorbic acid (0.4 mmol, 2.0 equiv).
-
Scientist's Note: DMN acts as a co-catalyst or primary electron donor, while ascorbic acid is the terminal, sacrificial reductant.[6]
-
-
Solvent Addition: Seal the flask with a septum. Purge the vessel with a stream of nitrogen or argon for 10-15 minutes. Add the degassed solvent mixture (e.g., 2 mL of 10:1 MeOH/H₂O) via syringe.
-
Irradiation: Place the reaction vessel approximately 1-2 cm from a blue LED lamp and begin vigorous stirring. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions are often complete within 4-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Data Summary
| Parameter | Condition | Rationale / Reference |
| Catalyst | Ru(bpy)₃Cl₂ | Efficient visible-light photocatalyst.[6] |
| Catalyst Loading | 1-2 mol% | Low catalytic loading is effective. |
| Reductant | Ascorbic Acid | Non-toxic, inexpensive sacrificial electron donor.[6] |
| Solvent | 10:1 MeOH/H₂O | Good solubility for both organic and inorganic reagents.[6] |
| Temperature | Room Temperature | Reaction is driven by light energy, not heat. |
| Reaction Time | 4-24 hours | Dependent on substrate reactivity and light intensity. |
| Typical Yield | 70-95% | Generally high yields for activated substrates.[6] |
| Stereoselectivity | Exclusively (E)-alkene | Even from mixtures of diastereomers.[6] |
Method 3: Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenolysis
Catalytic hydrogenation using palladium on carbon (Pd/C) is a cornerstone of synthetic chemistry, widely used for reductions.[9][10] For dehalogenation, it offers a scalable and effective method, replacing C-Br bonds with C-H bonds. This process, known as hydrogenolysis, can be tuned to achieve debromination.
Mechanism and Rationale
The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) or a hydrogen donor adsorbs onto the palladium surface and dissociates into reactive palladium-hydride (Pd-H) species. The alkyl bromide also coordinates to the surface, and the C-Br bond is cleaved via oxidative addition to a Pd(0) site. The resulting alkyl-palladium intermediate then undergoes reductive elimination with a hydride to form the C-H bond and regenerate the Pd(0) catalyst.
For vicinal dibromides, the reaction can proceed in a stepwise manner to first form a monobrominated intermediate, which is then further reduced, or via a concerted elimination pathway on the surface to form the alkene. The presence of a base (e.g., NaOH, K₂CO₃) is often required to neutralize the HBr byproduct, which can otherwise poison the catalyst.[11][12]
Protocol 3: Debromination using Pd/C and a Hydrogen Source
This protocol provides a general framework for hydrogenolytic debromination.
Materials:
-
3,4-dibromopentanoic acid derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Base (e.g., Sodium hydroxide, 1.0 equiv)
-
Hydrogen (H₂) gas balloon or a transfer hydrogenation reagent (e.g., ammonium formate)
-
Round-bottom flask, hydrogenation apparatus
Procedure:
-
Reactor Setup: In a round-bottom flask, dissolve the 3,4-dibromopentanoic acid derivative (1.0 mmol) and sodium hydroxide (1.0 mmol) in methanol (10 mL).
-
Scientist's Note: The base is crucial for neutralizing the HBr formed, preventing catalyst deactivation.[11] Methanol is a common solvent for hydrogenations.
-
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen).
-
Caution: Pd/C is flammable, especially when dry and in the presence of hydrogen and air. Handle with care.
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with H₂ gas three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ (from the balloon) for 2-12 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, carefully vent the H₂ and purge the system with nitrogen.
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate, and then perform a standard aqueous workup and extraction followed by column chromatography to isolate the product.
-
Chemoselectivity Note: Standard Pd/C hydrogenation will reduce the newly formed double bond to yield the fully saturated pentanoic acid derivative. To obtain the alkene, a poisoned catalyst (e.g., Lindlar's catalyst) or the addition of a catalyst poison like diphenylsulfide may be necessary to stop the reaction at the alkene stage.[13]
-
Data Summary
| Parameter | Condition | Rationale / Reference |
| Catalyst | 10% Pd/C | Highly active and standard heterogeneous catalyst.[9] |
| Catalyst Loading | 5-10 mol% | Standard loading for hydrogenolysis reactions. |
| Hydrogen Source | H₂ gas (1 atm) | Clean and effective hydrogen source. |
| Solvent | Methanol / Ethanol | Common polar solvents for hydrogenation.[11] |
| Additive | Base (e.g., NaOH) | Neutralizes HBr byproduct to protect the catalyst.[12] |
| Temperature | Room Temperature | Sufficient for most hydrogenolysis reactions. |
| Reaction Time | 2-12 hours | Substrate dependent. |
| Product | Alkane (Saturated) | Typically reduces both C-Br bonds and the C=C bond. |
Conclusion and Outlook
The catalytic debromination of 3,4-dibromopentanoic acid derivatives can be achieved through several effective methodologies. The choice of method depends on the desired outcome, available equipment, and the chemical tolerance of the substrate.
-
Zinc-mediated reduction offers a rapid, high-yielding, and economical route to the (E)-alkene, especially when accelerated by microwave irradiation.
-
Visible-light photoredox catalysis represents a state-of-the-art, green approach that operates under exceptionally mild conditions, providing excellent yields and stereoselectivity for the (E)-alkene with broad functional group compatibility.
-
Palladium-catalyzed hydrogenolysis is a robust and scalable method that typically leads to the fully saturated product, which may be desirable in certain synthetic routes.
By understanding the mechanisms and practical considerations outlined in these protocols, researchers are well-equipped to select and optimize the ideal debromination strategy for their specific needs in drug discovery and chemical synthesis.
References
- Narayanam, J. M. R., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. American Chemical Society.
- Engman, L., & Byström, S. E. (1998). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. Journal of Organic Chemistry, 63(1), 169-176.
- Ranu, B. C., Guchhait, S. K., & Sarkar, A. (1998). Stereoselective debromination of aryl-substituted vic-dibromide with indium metal.
- Yadav, J. S., Reddy, B. V. S., & Reddy, P. T. (2005). Catalysis by ionic liquid. A green protocol for the stereoselective debromination of vicinal-dibromides by [pmIm]BF4 under microwave irradiation. Journal of Organic Chemistry, 70(21), 8621-4.
- Atobe, M., Kado, Y., & Nonaka, T. (2005).
- Hamelin, J., Saoudi, A., & Benhaoua, H. (2004). Versatile Transformations of α,β-Dibromoesters and Ketones in Basic Media under Microwave Irradiation.
- Neumann, M., Füldner, S., König, B., & Zeitler, K. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(1), 328-337.
- Tan, X., Song, T., Wang, Z., Chen, H., Cui, L., & Li, C. (2017). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Organic Letters, 19(7), 1634–1637.
- Gu, J., & MacMillan, D. W. C. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Macmillan Group, Princeton University.
- Schwan, M. D., & Knowles, R. R. (2021). Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers.
- Singh, H., Tak, R. K., & Poudel, D. P. (2024). Catalytic Photoredox Carbobromination of Unactivated Alkenes with α-Bromocarbonyls via the Mechanistically Distinct Radical-Addition Radical-Pairing Pathway.
- Mebane, R. C., & White, D. R. (1994). Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
- Liu, G.-B., Zhao, H.-Y., & Thiemann, T. (2009). Zn dust mediated reductive debromination of tetrabromobisphenol A (TBBPA).
- BenchChem. (2025). Application Notes and Protocols: Debromination of 2,4-Dibromo-2,4-dimethylpentan-3-one using Zinc-Copper Couple. BenchChem.
- BenchChem. (2025).
- Shang, R., & Fu, Y. (2021).
- Tan, X., Song, T., Wang, Z., & Li, C. (2017). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids.
- Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation.
- Mizar, P., & Yadav, D. K. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development, 24(7), 1338–1344.
- Sakai, N., Kawana, K., Ikeda, R., Nakaike, Y., & Konakahara, T. (2011). InBr3-catalyzed deoxygenation of carboxylic acids with a hydrosilane: Reductive conversion of aliphatic or aromatic carboxylic acids to primary alcohols or diphenylmethanes. Tokyo University of Science.
- Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo Institute of Technology.
- Artman, G. D. (2018).
- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
- Sakai, T., et al. (2012). Pd/C-catalyzed dechlorination of polychlorinated biphenyls under hydrogen gas-free conditions.
- Sasson, Y., & Blum, J. (1989). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. The Journal of Organic Chemistry.
- Li, H., et al. (2023). Investigating the debrominations of a subset of brominated flame retardants by biogenic reactive sulfur species.
- Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
Sources
- 1. Zn dust mediated reductive debromination of tetrabromobisphenol A (TBBPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. organic-chemistry.org [organic-chemistry.org]
Application Note: Optimization of Gas Chromatography Parameters for the Detection and Quantification of 3,4-Dibromopentanoic Acid
Introduction
3,4-Dibromopentanoic acid is a critical bifunctional building block in pharmaceutical synthesis[1] and a recognized intermediate in the formation of brominated disinfection byproducts (Br-DBPs) during water treatment processes[2]. Due to its highly polar carboxyl group, strong hydrogen-bonding capability, and thermal lability, direct analysis via gas chromatography (GC) is highly problematic. Direct injection typically results in severe peak tailing, irreversible column adsorption, and thermal debromination.
This application note details a robust, self-validating protocol utilizing chemical derivatization coupled with Gas Chromatography-Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS). By converting the polar acid into a volatile ester, this methodology ensures high-fidelity chromatographic separation and quantification[1].
Mechanistic Principles of the Analytical Workflow
The Causality of Derivatization
Free carboxylic acids interact strongly with the active silanol groups present on the stationary phase of GC columns. For halogenated aliphatic acids like 3,4-dibromopentanoic acid, converting the acid to a volatile methyl ester (methyl 3,4-dibromopentanoate) via acidic methanolysis drastically reduces the boiling point and neutralizes the compound's polarity[3]. This prevents thermal degradation in the injection port and ensures sharp, symmetrical chromatographic peaks.
Detector Selection: ECD vs. MS
The presence of two bromine atoms makes 3,4-dibromopentanoic acid highly electrophilic. Consequently, the Electron Capture Detector (ECD) is exceptionally sensitive to this analyte, offering limits of detection in the low pg/L range[3]. However, for complex environmental or biological matrices where co-eluting halogenated interferences are present, GC-MS provides superior structural confirmation. Operating in Selected Ion Monitoring (SIM) mode allows analysts to monitor the characteristic isotopic clusters of bromine (^79Br and ^81Br), ensuring definitive target identification[2]. While direct Ion Chromatography-Mass Spectrometry (IC-MS) is emerging for some haloacetic acids[4], GC remains the gold standard for resolving complex brominated isomers.
Workflow Visualization
GC-ECD/MS sample preparation and analysis workflow for 3,4-dibromopentanoic acid.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Sample Preparation and Extraction
-
Acidification: Acidify 50 mL of the aqueous sample to pH < 0.5 using concentrated sulfuric acid (H₂SO₄). Causality: This ensures the 3,4-dibromopentanoic acid is fully protonated (unionized), maximizing its partition coefficient into the organic phase.
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2-dibromopropane). Shake vigorously for 2 minutes to partition the target analyte into the organic phase.
-
Phase Separation: Allow the layers to separate for 5 minutes. Transfer exactly 3 mL of the upper MTBE layer to a clean, dry borosilicate reaction vial.
Phase 2: Derivatization (Methylation)
-
Reagent Addition: Add 1 mL of 10% Boron Trifluoride in Methanol (BF₃/MeOH) to the MTBE extract.
-
Incubation: Seal the vial with a PTFE-lined cap and heat in a water bath at 50°C for exactly 2 hours. Causality: This moderate temperature drives the esterification to completion without triggering the elimination of bromine (dehydrobromination), which readily occurs at higher temperatures.
-
Neutralization: Cool the vial to room temperature. Add 4 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid and halt the reaction.
-
Final Extraction: Vortex for 1 minute. Extract the upper organic layer (containing methyl 3,4-dibromopentanoate) and dry it over anhydrous sodium sulfate (Na₂SO₄) before transferring to a GC autosampler vial.
Quantitative Data and GC Parameters
To achieve optimal separation of the derivatized analyte from the solvent front and matrix background, the following GC parameters are recommended:
| Parameter | Specification (GC-ECD) | Specification (GC-MS) |
| Analytical Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, Rtx-5), 30 m × 0.25 mm ID × 0.25 µm film | Same as ECD |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless (purge valve on at 0.75 min) | Splitless (purge valve on at 0.75 min) |
| Injector Temperature | 200°C (Prevents thermal degradation) | 200°C (Prevents thermal degradation) |
| Oven Temperature Program | 40°C (hold 2 min) → 10°C/min to 130°C → 20°C/min to 250°C (hold 3 min) | Same as ECD |
| Detector Temperature | 280°C (ECD) | 230°C (Ion Source), 150°C (Quadrupole) |
| Make-up Gas | Nitrogen (30 mL/min) | N/A |
| Detection Mode | Electron Capture | SIM Mode (monitoring characteristic bromine isotopic clusters) |
Quality Control & Self-Validating Systems
To ensure the integrity of the analytical data, the protocol must function as a self-validating system by incorporating the following Quality Control (QC) measures:
-
Surrogate Standard Recovery: Spike all samples with a surrogate standard (e.g., 2-bromobutanoic acid) prior to extraction[3]. Recovery must fall between 80% and 120%. A low recovery immediately flags incomplete derivatization, poor extraction efficiency, or evaporative loss during handling.
-
Procedural Blanks: Process a Laboratory Reagent Blank (LRB) with every batch to rule out background halogenated contamination from the MTBE solvent or the BF₃/MeOH reagent.
-
Isotopic Pattern Verification (MS Only): The MS software must be programmed to flag any peak where the ratio of the m/z ions corresponding to the ^79Br and ^81Br isotopes deviates by more than ±10% from the theoretical isotopic distribution for a dibrominated species. Failure to meet this criterion indicates a co-eluting interference rather than the target analyte.
References
-
Title: Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozonation Source: ResearchGate URL: [Link]
-
Title: Method 552.3 Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection Source: US Environmental Protection Agency (EPA) URL: [Link]
Sources
Technical Support Center: Preventing Thermal Degradation of 3,4-Dibromopentanoic Acid
Welcome to the Technical Support Center for 3,4-dibromopentanoic acid handling and troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize brominated aliphatic carboxylic acids as synthetic intermediates. Due to the inherent reactivity of vicinal dibromides adjacent to a carboxyl group, this compound is highly susceptible to thermal and hydrolytic degradation[1].
The following guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your reagents.
Part 1: Mechanistic Pathways of Thermal Degradation
To prevent degradation, you must first understand the causality behind the molecule's instability. 3,4-dibromopentanoic acid features highly reactive carbon-bromine bonds that are prone to nucleophilic attack and elimination[2]. When subjected to thermal stress, the molecule primarily degrades via two competing pathways:
-
Dehydrobromination (HBr Elimination): Thermal energy provides the activation barrier necessary for E1/E2 elimination. The loss of hydrogen bromide (HBr) generates unsaturated impurities (bromopentenoic acids)[3].
-
Intramolecular Lactonization: The carboxylic acid group can act as an internal nucleophile. Under mild heating or in the presence of moisture, the carboxylate oxygen attacks the C4 position via an intramolecular SN2 mechanism, displacing the bromide ion to form a stable five-membered gamma-lactone (bromomethyl-butyrolactone)[1].
Logical relationship of 3,4-dibromopentanoic acid thermal degradation pathways.
Part 2: Troubleshooting FAQs & Experimental Workflows
Q1: Why does my 3,4-dibromopentanoic acid degrade during rotary evaporation, and how can I prevent it?
Causality: Standard solvent removal often employs water baths set between 40°C and 60°C. For brominated aliphatic acids, temperatures exceeding 35°C provide sufficient thermal energy to trigger dehydrobromination[3]. Furthermore, trace alkali on standard borosilicate glassware can catalyze the E2 elimination of HBr.
Self-Validating Protocol: Low-Temperature Solvent Removal
-
Glassware Preparation: Rinse the evaporation flask with a 1% solution of acetic acid in methanol, followed by a pure methanol rinse, to neutralize any basic sites on the glass.
-
Evaporation Setup: Set the rotary evaporator water bath to a strict maximum of 25°C to 30°C .
-
Vacuum Optimization: Utilize a high-efficiency vacuum pump capable of reaching <10 mbar to ensure solvent volatility at low temperatures.
-
Self-Validation (The Feedback Loop): Place a strip of moistened universal pH paper inside the vacuum line trap or monitor the pH of the collected distillate.
-
Validation Check: If the pH drops below 5, HBr gas is actively evolving, indicating that elimination is occurring. Immediately lower the bath temperature and increase the vacuum pressure.
-
Q2: How do I analytically verify that my batch hasn't degraded during storage?
Causality: Because degradation produces acidic gases (HBr), UV-active alkenes, and closed-ring lactones, a multi-modal analytical approach is required to assess purity[1]. Relying solely on HPLC can be misleading if the mobile phase itself induces on-column degradation.
Quantitative Data Presentation: Use the following reference table to cross-examine your analytical results.
| Analyte / Degradant | ¹H-NMR Marker (ppm, CDCl₃) | IR Absorption (cm⁻¹) | TLC R_f (Hexane:EtOAc 7:3) |
| 3,4-dibromopentanoic acid | ~4.0 - 4.5 (Multiplet, CH-Br) | 1710 (Broad, COOH) | 0.20 (Streak) |
| Bromopentenoic acid | 5.8 - 6.5 (Vinylic C=C-H) | 1695 (COOH), 1640 (C=C) | 0.25 |
| Bromomethyl-butyrolactone | ~4.8 (Multiplet, Ring CH-O) | 1770 (Sharp, Lactone C=O) | 0.60 (Tight spot) |
Self-Validating Protocol: Purity Assessment
-
Visual/Olfactory Check: Pure 3,4-dibromopentanoic acid should not have a sharp, acrid odor. An acrid smell is a primary indicator of HBr release.
-
TLC Screening: Run a TLC plate using Hexane:Ethyl Acetate (7:3) with 1% Acetic Acid (to prevent streaking).
-
Self-Validation: If a high-R_f spot (~0.60) appears, lactonization has occurred. If the material passes TLC, proceed to ¹H-NMR to confirm the absence of vinylic protons (5.8 - 6.5 ppm).
Q3: What are the optimal storage conditions to prevent spontaneous degradation?
Causality: Prolonged exposure to ambient moisture facilitates hydrolysis, which acts as a catalyst for regenerating precursor lactones[1]. Light exposure can induce homolytic fission of the weak C-Br bonds, initiating radical degradation cascades.
Self-Validating Protocol: Long-Term Storage
-
Inerting: Flush the primary amber glass vial with dry Argon or Nitrogen gas to displace oxygen and ambient humidity.
-
Desiccation: Place the sealed vial inside a secondary container filled with indicating Drierite (anhydrous calcium sulfate).
-
Temperature Control: Store the secondary container strictly at ≤4°C (or -20°C for multi-month storage)[1].
-
Self-Validation: Include a cobalt-chloride humidity indicator card inside the secondary container.
-
Validation Check: If the card transitions from blue to pink, the atmospheric seal is compromised, and the risk of hydrolytic lactonization is critical. Re-inert the sample immediately.
-
Experimental workflow for diagnosing and mitigating thermal degradation.
References
- Benchchem. "3,4-Dibromopentanoic Acid - Stability and Methodological Considerations." Benchchem Product Database.
- Murdoch University. "Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms." Environmental Science Research.
- Chemistry LibreTexts. "22.4: Alpha Bromination of Carboxylic Acids." Organic Chemistry Open Educational Resources.
Sources
Technical Support Center: Optimizing Yield in the Bromination of 3-Pentenoic Acid
Welcome to the Technical Support Center for the bromination of 3-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) encountered during this synthetic transformation. Our goal is to equip you with the knowledge to not only solve common issues but also to fundamentally optimize your reaction for higher yields and purity.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to address specific problems you may encounter during the bromination of 3-pentenoic acid. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 3,4-Dibromopentanoic Acid
Question: My reaction is resulting in a low yield of the expected 3,4-dibromopentanoic acid. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the bromination of 3-pentenoic acid can stem from several factors, primarily incomplete reaction, competing side reactions, or product degradation. Let's break down the likely culprits and the strategies to mitigate them.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or poor mixing. The electrophilic addition of bromine to the double bond is the key step.[1][2] | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting material. - Optimize Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, be cautious as higher temperatures can also promote side reactions. - Ensure Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially if using a biphasic system. |
| Bromine Volatility and Decomposition | Bromine is a volatile and reactive substance. Loss of bromine from the reaction mixture due to evaporation or reaction with the solvent can lead to incomplete conversion. | - Use a Closed System: Perform the reaction in a well-sealed flask, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize evaporation. - Slow Addition of Bromine: Add the bromine solution dropwise to the solution of 3-pentenoic acid. This maintains a low concentration of free bromine in the reaction mixture, minimizing loss and side reactions. |
| Side Reaction: Bromolactone Formation | The carboxylic acid group can act as an internal nucleophile, attacking the intermediate bromonium ion. This intramolecular cyclization leads to the formation of a bromolactone, a common and significant byproduct that reduces the yield of the desired dibromo acid.[3][4] | - Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to disfavor the ionization of the carboxylic acid and subsequent nucleophilic attack.[5][6] - Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to favor the intermolecular attack of the bromide ion over the intramolecular cyclization. - Use of a Brominating Agent: Consider using N-Bromosuccinimide (NBS) as the bromine source. NBS can provide a slow and controlled release of bromine, which can sometimes suppress bromolactone formation.[7] |
Issue 2: Significant Formation of a Bromolactone Byproduct
Question: I am observing a significant amount of a bromolactone byproduct in my reaction mixture, which is complicating purification and reducing my yield. How can I suppress its formation?
Answer:
The formation of a bromolactone is a classic example of intramolecular competition in the bromination of unsaturated carboxylic acids.[3][4] The key to minimizing this side reaction is to control the reaction conditions to favor the desired intermolecular reaction pathway.
Understanding the Mechanism: Dibromination vs. Bromolactonization
The reaction proceeds through a cyclic bromonium ion intermediate.[1][2][5] This intermediate can then be attacked by either an external nucleophile (bromide ion) to give the desired dibromo product or by the internal carboxylate group to form the bromolactone.
Caption: Competing pathways after bromonium ion formation.
Strategies to Minimize Bromolactone Formation:
-
Solvent Effects: The choice of solvent plays a critical role.
-
Non-polar, aprotic solvents such as dichloromethane (CH2Cl2), chloroform (CHCl3), or carbon tetrachloride (CCl4) are highly recommended. These solvents do not solvate the bromide ion as strongly as polar protic solvents, making it a more available nucleophile. They also suppress the ionization of the carboxylic acid group, reducing its nucleophilicity.[5][6]
-
Avoid polar protic solvents like water or alcohols. Water can act as a nucleophile itself, leading to the formation of a bromohydrin, and can also promote the ionization of the carboxylic acid.[6][8]
-
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C) generally favors the intermolecular pathway (dibromination) over the intramolecular cyclization (bromolactonization), which often has a higher activation energy.
-
Reagent Choice and Stoichiometry:
-
Use of Bromine (Br2): Ensure the slow, dropwise addition of a solution of bromine in an appropriate solvent. This keeps the instantaneous concentration of bromine low and helps to control the reaction.
-
N-Bromosuccinimide (NBS): In some cases, using NBS as the bromine source can be advantageous. NBS provides a low, steady concentration of bromine, which can help to minimize side reactions.[7]
-
-
Acid Catalysis: The presence of a strong acid can sometimes suppress bromolactonization by protonating the carbonyl oxygen of the carboxylic acid, thereby reducing its nucleophilicity. However, this approach should be used with caution as it can also lead to other side reactions.
Issue 3: Difficulty in Purifying the Product
Question: My crude product is a complex mixture, and I'm having trouble isolating the pure 3,4-dibromopentanoic acid. What are the best purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting material, the bromolactone byproduct, and potentially other minor impurities. A multi-step purification approach is often necessary.
Recommended Purification Workflow:
Caption: A typical purification workflow.
-
Quenching Excess Bromine: After the reaction is complete (as determined by TLC or GC-MS), quench any unreacted bromine by adding a solution of sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3) until the characteristic red-brown color of bromine disappears.
-
Aqueous Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove any water-soluble impurities.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
-
Column Chromatography: This is often the most effective method for separating the desired dibromo acid from the bromolactone byproduct and other impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity of the solvent system can be optimized based on the separation observed on TLC. The more polar carboxylic acid should elute more slowly than the less polar lactone.
-
-
Recrystallization (if applicable): If the purified product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of bromine addition to 3-pentenoic acid?
The addition of bromine to the double bond of 3-pentenoic acid is expected to yield 3,4-dibromopentanoic acid. The electrophilic bromine will add across the carbons of the double bond (C3 and C4).
Q2: What is the mechanism of the electrophilic addition of bromine to an alkene?
The reaction proceeds via a two-step mechanism. First, the pi electrons of the alkene's double bond attack a bromine molecule, inducing a dipole and causing the heterolytic cleavage of the Br-Br bond. This results in the formation of a cyclic bromonium ion intermediate and a bromide ion.[1][2][9] In the second step, the bromide ion acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition), opening the three-membered ring to form the vicinal dibromide.[1][5]
Q3: Can I use bromine water for this reaction?
Using bromine water (an aqueous solution of bromine) is generally not recommended if the goal is to synthesize 3,4-dibromopentanoic acid. In the presence of water, water molecules can compete with the bromide ion as the nucleophile to attack the bromonium ion intermediate.[6][8] This leads to the formation of a bromohydrin (a molecule containing both a bromine atom and a hydroxyl group on adjacent carbons) as a significant byproduct, which will lower the yield of your desired product.
Q4: Are there any safety precautions I should take when working with bromine?
Yes, bromine is a highly toxic, corrosive, and volatile substance. It is essential to handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Have a solution of sodium thiosulfate readily available to neutralize any spills.
Q5: Can other brominating agents be used?
Yes, other brominating agents can be employed. N-Bromosuccinimide (NBS) is a common alternative that is a solid and easier to handle than liquid bromine.[7] It can be particularly useful for controlling the reaction and potentially minimizing side reactions. Other sources of electrophilic bromine can also be considered depending on the specific requirements of the synthesis.
III. References
-
Reactions of Alkenes with Bromine - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
electrophilic addition - symmetrical alkenes and bromine - Chemguide. (n.d.). Retrieved from [Link]
-
Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. (n.d.). Retrieved from [Link]
-
Mechanism for the electrophilic addition reactions between bromine (and the other halogens). (n.d.). Retrieved from [Link]
-
Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 20). Retrieved from [Link]
-
Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]
-
New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. (2007, November 15). ACS Publications. Retrieved from [Link]
-
Indium-Catalyzed Reductive Bromination of Carboxylic Acids Leading to Alkyl Bromides | Organic Letters - ACS Publications. (2012, September 13). Retrieved from [Link]
-
Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents | Organic Process Research & Development - ACS Publications. (2020, June 11). Retrieved from [Link]
-
Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]
-
Catalytic asymmetric bromolactonization of pentenoic acid 1 a. - ResearchGate. (n.d.). Retrieved from [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01503G. (2024, April 11). Retrieved from [Link]
-
A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 - Chemia. (2022, April 27). Retrieved from [Link]
-
Mild and Efficient Method for Decarboxylative Bromination of α,β-Unsaturated Carboxylic Acids with Dess-Martin Periodinane | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
TsNBr2 promoted decarboxylative bromination of α,β-unsaturated carboxylic acids. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (2019, June 4). Retrieved from [Link]
-
What is the product of the reaction of 4-pentenoic acid with HBr? Is it 5-bromopentanoic acid? Why? - Quora. (2018, March 9). Retrieved from [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP - RSC Publishing. (n.d.). Retrieved from [Link]
-
Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]
-
Regioselectivity of bromination of alkenes - Chemistry Stack Exchange. (2018, August 20). Retrieved from [Link]
-
Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale | ACS Sustainable Chemistry & Engineering - ACS Publications. (2020, January 31). Retrieved from [Link]
-
Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
Regioselectivity in Radical Bromination in Organic Chemistry - YouTube. (2019, April 8). Retrieved from [Link]
-
Bromination of Acids: The HVZ Reaction - Chemistry LibreTexts. (2019, September 3). Retrieved from [Link]
-
Purification of liquid bromine contaminated with organic impurities - Google Patents. (n.d.). Retrieved from
-
Preparation of adipic acid from lactones - European Patent Office - EP 0395038 A2 - Googleapis.com. (n.d.). Retrieved from
-
Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 - Chemia. (2024, January 26). Retrieved from [Link]
-
Removal of bromine-containing impurities from aqueous acetic acid - Google Patents. (n.d.). Retrieved from
-
Draw the products of the following reactions: b. pentanoic acid +... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020, September 21). Retrieved from [Link]
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- 5. chemguide.net [chemguide.net]
- 6. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. savemyexams.com [savemyexams.com]
troubleshooting low resolution in GC-MS analysis of 3,4-dibromopentanoic acid
Welcome to the Advanced Applications Troubleshooting Hub.
As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks associated with halogenated organic acids. 3,4-dibromopentanoic acid presents a dual-threat in Gas Chromatography-Mass Spectrometry (GC-MS): it possesses a highly polar carboxylic acid moiety that causes severe peak tailing, and a vicinal dibromide structure that is highly susceptible to thermal degradation.
This guide moves beyond basic trial-and-error component swapping. Here, we diagnose the root causality of low resolution and provide self-validating protocols to ensure your analytical workflows are robust, reproducible, and scientifically sound.
Mechanistic Diagnosis of Low Resolution
Understanding the fundamental mechanisms behind peak tailing enables you to implement targeted corrections[1]. Low resolution for 3,4-dibromopentanoic acid is rarely a simple "bad column" issue; it typically stems from two competing chemical phenomena:
-
Hydrogen Bonding & Active Sites: The free carboxyl (-COOH) group interacts strongly with residual silanol groups in the glass liner and the column's stationary phase. This electrostatic interaction causes delayed elution of molecular subpopulations, manifesting as severe peak tailing and loss of resolution[1].
-
Thermal Dehydrobromination: Brominated compounds are thermally labile. At standard GC inlet temperatures (>250°C), highly brominated molecules can degrade via reductive hydro-debromination or elimination reactions[2]. This thermal breakdown produces multiple broad artifact peaks (e.g., bromopentenoic acid) that co-elute and destroy chromatographic resolution.
Diagnostic workflow for resolving 3,4-dibromopentanoic acid GC-MS anomalies.
Quantitative Assessment of Analytical Parameters
To troubleshoot effectively, we must establish baseline performance metrics. The tables below summarize how specific hardware choices and derivatization strategies impact the integrity of your analyte.
Table 1: Impact of Inlet Parameters on 3,4-Dibromopentanoic Acid Integrity
| Parameter | Condition | Peak Asymmetry Factor (As) | Debromination Artifacts (%) | Resolution Outcome |
| Inlet Temperature | 250°C (Standard) | 2.8 (Severe Tailing) | > 40% | Poor (Co-elution of degradants) |
| Inlet Temperature | 200°C (Optimized) | 1.1 (Symmetrical) | < 2% | Excellent |
| Liner Type | Standard Un-deactivated | 2.1 (Tailing) | 15% | Moderate |
| Liner Type | Ultra-Inert Deactivated | 1.05 (Ideal) | < 1% | Excellent |
Table 2: Derivatization Strategy Comparison
| Reagent Strategy | Mechanism | Volatility of Byproducts | Suitability for 3,4-Dibromopentanoic Acid |
| Underivatized | None | N/A | Unsuitable (Irreversible adsorption) |
| MSTFA + 1% TMCS | Silylation (TMS-Ester) | Very High | Optimal (Sharp peaks, minimal interference) |
| BSTFA + 1% TMCS | Silylation (TMS-Ester) | High | Good (Byproducts elute slightly later) |
| Methyl Chloroformate | Alkylation (Methyl Ester) | Moderate | Alternative (Requires aqueous phase management) |
Self-Validating Experimental Protocols
Protocol A: Optimal Silylation Workflow (MSTFA + 1% TMCS)
Silylation is the classical and most widely used derivatization procedure for organic acids[3]. We utilize N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) because it produces the most volatile byproducts, preventing solvent-front interference[4].
Step-by-Step Methodology:
-
Sample Dehydration: Transfer 50 µg of 3,4-dibromopentanoic acid to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.
-
Causality: Silylation reagents react preferentially with water. Any residual moisture will quench the reaction and produce excessive silanol artifact peaks[5].
-
-
Reagent Addition: Add 50 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS)[6]. Add 50 µL of anhydrous pyridine.
-
Causality: MSTFA offers maximum volatility for GC-MS[6], while TMCS acts as an acidic catalyst to drive the reaction to completion. Pyridine acts as an acid scavenger.
-
-
Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes.
-
Self-Validation Check: Inject 1 µL into the GC-MS. Monitor the mass spectrum for the molecular ion of the TMS-ester.
-
Validation metric: You must observe a classic 1:2:1 isotopic cluster pattern (due to the 7 9 Br and 8
1 Br isotopes). This confirms that the vicinal dibromide structure survived the derivatization intact.
-
Mechanistic pathways of 3,4-dibromopentanoic acid during GC-MS analysis.
Protocol B: Injection & Thermal Optimization
-
Inlet Configuration: Install a fresh, ultra-inert deactivated glass liner.
-
Causality: Active sites on bare glass or metal will bind polar compounds through electrostatic interactions, causing delayed elution and tailing[1].
-
-
Temperature Reduction: Lower the GC inlet temperature from the standard 250°C to 200°C.
-
Causality: Highly brominated compounds degrade at high temperatures via reductive hydro-debromination[2]. Lowering the temperature prevents thermal breakdown in the inlet before the sample even reaches the column.
-
-
Column Trimming: Score the tubing lightly with a ceramic scorer wafer and cut 2-5 cm off the front end of the column at a perfect 90-degree angle[7].
-
Causality: A ragged column cut or occluded stationary phase at the head of the GC column creates dead volume and active sites, physically distorting the sample band[8].
-
Frequently Asked Questions (FAQs)
Q: I derivatized my sample perfectly, but I am still seeing massive peak tailing. What is the mechanical cause? A: If derivatization is complete, tailing is almost certainly a flow-path issue. The primary culprits are a ragged column cut or an improperly positioned column in the GC inlet[8]. Re-cut the column and inspect the quality of the cut with a magnifier to ensure it is perfectly square[8]. Additionally, ensure your carrier gas is free of moisture and oxygen, as these can degrade the stationary phase and create new active sites[1].
Q: Why am I seeing three distinct peaks instead of one for my pure 3,4-dibromopentanoic acid standard? A: This is the hallmark of thermal degradation. Brominated aliphatics and flame retardants are notorious for decomposing in hot environments[9]. At high inlet temperatures, the molecule loses bromine atoms (debromination) or undergoes dehydrobromination, creating multiple structural artifacts that elute at different times. Lower your inlet temperature to 200°C or utilize a Programmable Temperature Vaporization (PTV) inlet.
Q: Can I use a polar WAX (polyethylene glycol) column to improve the acid's peak shape without having to derivatize it? A: No. If you attempt to run silylated compounds on a WAX column, the silylating reagent will react with the hydroxyl groups of the stationary phase, irreversibly changing the selectivity of the column and destroying it[10]. You must use a non-polar or mid-polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane) for silylated derivatives.
Sources
- 1. Troubleshooting Peak Tailing in Gas Chromatography Workflows | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Investigation of hexabromocyclododecane thermal degradation pathways by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mn-net.com [mn-net.com]
overcoming catalyst deactivation in 3,4-dibromopentanoic acid cross-coupling
Introduction: The Challenge of Coupling Alkyl Halides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. However, substrates like 3,4-dibromopentanoic acid, which contains secondary alkyl bromides, present significant challenges compared to their aryl halide counterparts. These reactions are often plagued by slow kinetics and, most critically, rapid catalyst deactivation. This guide provides a structured approach to understanding, troubleshooting, and preventing the common modes of catalyst failure encountered when working with this and similar challenging substrates.
The primary difficulties arise from the distinct mechanistic demands of activating C(sp³)–Br bonds. Compared to C(sp²)–X bonds, the oxidative addition of alkyl halides to palladium is often more difficult, and the resulting alkylpalladium intermediates are prone to undesirable side reactions, such as β-hydride elimination, which can lead to catalyst decomposition.[1] This technical guide will equip you with the foundational knowledge and practical protocols to navigate these challenges effectively.
Understanding Catalyst Deactivation Pathways
Effective troubleshooting begins with understanding the root causes of catalyst failure. For the cross-coupling of secondary alkyl bromides, several deactivation pathways are prevalent.
-
Formation of Palladium Black: The most visually obvious sign of catalyst death is the precipitation of finely divided, black palladium metal.[2] This occurs when the active, ligand-stabilized Pd(0) species lose their coordinating ligands, allowing the "naked" palladium atoms to agglomerate into an inactive bulk metal.[3] This is often accelerated by high temperatures or the use of ligands that can easily dissociate.[2][4]
-
β-Hydride Elimination: This is a major competing pathway for alkylpalladium(II) intermediates. If the alkyl group has a hydrogen atom on the carbon beta to the palladium center, the complex can rearrange to form a palladium-hydride species and an alkene. This not only consumes the desired intermediate but can also lead to further catalyst decomposition.
-
Oxidative Degradation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents allows for the oxidation of Pd(0) to inactive Pd(II) species, halting the catalytic cycle before it even begins.[4] Phosphine ligands, crucial for stabilizing the catalyst, are also susceptible to oxidation.[4]
-
Inhibition by Substrate/Base: The carboxylic acid moiety in 3,4-dibromopentanoic acid can potentially coordinate to the palladium center, inhibiting substrate access. Furthermore, the choice of base is critical; some bases can interact unfavorably with the catalyst or promote side reactions that lead to deactivation.[2][5]
Troubleshooting Guide
This section is structured to address specific problems you may observe during your experiment.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanation |
| Reaction mixture turns black and stalls. | Catalyst Agglomeration (Palladium Black Formation). [2] | 1. Increase Ligand:Palladium Ratio: The primary cause is the loss of the stabilizing ligand.[2] Increasing the ligand-to-metal ratio (e.g., from 2:1 to 4:1) can help maintain a coordinatively saturated, stable Pd(0) species in solution.[4]2. Switch to a Bulky, Electron-Rich Ligand: Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are designed to stabilize the catalyst and prevent aggregation.[6] Their steric bulk disfavors the formation of palladium clusters.[7]3. Lower Reaction Temperature: High temperatures accelerate ligand dissociation and catalyst decomposition.[2] Determine the minimum temperature required for reasonable conversion. |
| Low or no product yield; starting material is recovered. | 1. Inefficient Pre-catalyst Reduction. 2. Catalyst Poisoning. 3. Poor Substrate Reactivity. | 1. Confirm Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced to active Pd(0) in situ.[8] This step can be inefficient. Consider using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst designed for easy reduction.[9]2. Purify Reagents: Impurities, especially those containing sulfur or certain nitrogen heterocycles, can act as catalyst poisons.[3] Ensure solvents are anhydrous and rigorously degassed.[4]3. Increase Catalyst Loading: For challenging substrates, a higher initial catalyst loading (e.g., 2-5 mol%) may be necessary to achieve full conversion before the catalyst deactivates.[10] |
| Formation of significant side products (e.g., dehalogenation, elimination). | 1. β-Hydride Elimination. 2. Protodeboronation (for Suzuki coupling). 3. Homocoupling. | 1. Select Appropriate Ligand: Use ligands that promote rapid reductive elimination, which outcompetes β-hydride elimination. Bulky, electron-donating ligands often accelerate the desired C-C bond formation step.[6]2. Optimize Base and Solvent: For Suzuki reactions, a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) can minimize protodeboronation of the boronic acid partner.[2] Using anhydrous solvents can also improve stability.[4]3. Ensure Oxygen-Free Conditions: Homocoupling of the organometallic reagent is often promoted by the presence of oxygen.[4] Rigorous degassing is critical. |
Best Practices & Preventative Protocols
Proactive measures are the most effective way to ensure successful and reproducible cross-coupling reactions.
Protocol 1: Rigorous Reaction Setup for Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) overnight at >120 °C and cool under a stream of dry argon or nitrogen.
-
Reagent Addition: Add all solid reagents (palladium source, ligand, base, and 3,4-dibromopentanoic acid) to the reaction flask.
-
Evacuation/Backfill Cycle: Seal the flask with a septum. Connect it to a Schlenk line. Carefully evacuate the flask under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle a minimum of three times to remove atmospheric oxygen and moisture.
-
Solvent Degassing: Use a solvent that has been rigorously deoxygenated. The most effective method is to sparge the solvent with argon for 30-60 minutes. Alternatively, use the freeze-pump-thaw method (three cycles).
-
Initiation: Add the degassed solvent and any liquid reagents via syringe under a positive pressure of inert gas. Begin stirring and heat to the target temperature.
Sources
- 1. Palladium-Catalyzed Radical-Type Transformations of Alkyl Halides [sioc-journal.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
safe handling and storage stability optimization for 3,4-dibromopentanoic acid
Technical Support Center: 3,4-Dibromopentanoic Acid
Welcome to the technical support guide for 3,4-dibromopentanoic acid (CAS No. 75101-66-5). This document provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and stability optimization of this versatile brominated building block.[1] The inherent reactivity of its vicinal dibromide structure requires specific protocols to ensure experimental success and user safety.[1]
This guide is structured to proactively address common challenges and provide clear, actionable solutions based on established chemical principles and safety standards.
Section 1: Chemical Profile and Inherent Instability
3,4-Dibromopentanoic acid (C₅H₈Br₂O₂) is a halogenated carboxylic acid with a molecular weight of approximately 259.92 g/mol .[2][3] Its utility in synthesis stems from the two reactive bromine atoms and the carboxylic acid functional group. However, the placement of bromine atoms on adjacent carbons (a vicinal dibromide) is the primary source of its instability.
Core Instability Pathway: Dehydrobromination
The primary degradation pathway for vicinal dibromides is elimination (dehydrobromination), where hydrogen bromide (HBr) is lost to form an alkene. This reaction can be initiated or accelerated by several factors:
-
Heat: Thermal energy can provide the activation energy needed to initiate elimination.[4][5]
-
Light: UV radiation can promote the formation of radical intermediates, leading to degradation.
-
Bases: The presence of even weak bases can abstract the acidic proton alpha to the carboxylic acid or facilitate E2 elimination, leading to the loss of HBr.
Degradation not only reduces the purity of the starting material but also generates corrosive HBr gas, which can pressurize containers and degrade equipment.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and behavior of 3,4-dibromopentanoic acid.
Q1: Why has my solid 3,4-dibromopentanoic acid turned yellow/brown during storage?
A: Discoloration is a primary indicator of degradation. The formation of unsaturated byproducts and potentially poly-conjugated systems through elimination and subsequent reactions leads to colored impurities. This process is often accelerated by exposure to light, elevated temperatures, or ambient moisture.
Q2: I noticed a sharp, acidic smell upon opening the container. What is it?
A: The sharp, acrid odor is likely due to the presence of hydrogen bromide (HBr) gas. This is a direct result of dehydrobromination, confirming that the compound has started to decompose. Immediate action should be taken to assess the material's purity and review storage conditions.
Q3: Can I heat 3,4-dibromopentanoic acid to dissolve it?
A: Heating should be approached with extreme caution. While gentle warming may be necessary for dissolution, prolonged or excessive heating will significantly accelerate thermal decomposition.[4][6] It is crucial to use the lowest effective temperature and conduct the operation in a well-ventilated fume hood. Monitor for signs of off-gassing or color change.
Q4: Is it safe to store this compound in a standard glass bottle on the lab bench?
A: No, this is not recommended. Storage on a lab bench exposes the compound to ambient light and temperature fluctuations, both of which promote degradation. The material should be stored in an amber glass bottle to protect it from light and in a controlled, cool environment.[7]
Q5: What solvents are compatible with 3,4-dibromopentanoic acid?
A: While it is a halogenated organic acid, it is generally compatible with many common organic solvents such as ethers, and chlorinated solvents for short-term experimental use. However, avoid basic solvents (e.g., amines, pyridine) as they will actively promote dehydrobromination. For long-term storage in solution, stability studies in the chosen solvent are recommended.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of 3,4-dibromopentanoic acid.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of the starting material leading to lower effective concentration and reactive impurities. | 1. Verify Purity: Analyze the starting material using ¹H NMR or LC-MS to confirm its integrity. Look for alkene peaks in the NMR spectrum. 2. Use Fresh Material: If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Purify: If necessary, develop a purification protocol (e.g., low-temperature recrystallization), though prevention is preferable. |
| Pressure buildup in the storage container. | Significant decomposition leading to the formation of HBr gas. | 1. Handle with Extreme Caution: Cool the container in an ice bath before opening to reduce the vapor pressure of HBr. 2. Open in Fume Hood: Slowly and carefully vent the container in a well-ventilated chemical fume hood while wearing appropriate PPE (acid-resistant gloves, safety goggles, lab coat).[8] 3. Neutralize Gas: Have a solution of sodium bicarbonate nearby to neutralize any released HBr gas. 4. Re-evaluate Storage: The current storage conditions are inadequate and must be improved immediately. |
| Solid material appears wet or clumpy. | Hygroscopicity (absorption of moisture from the air) or degradation to lower melting point impurities. | 1. Dry Under Inert Gas: Dry the material in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) at room temperature. 2. Store Properly: Transfer the dried material to a container with an inert atmosphere (Argon or Nitrogen) and seal tightly. |
Section 4: Optimized Storage and Handling Protocols
Adherence to these protocols is critical for maximizing the shelf-life and ensuring the integrity of 3,4-dibromopentanoic acid.
Personal Protective Equipment (PPE)
Always handle 3,4-dibromopentanoic acid in a certified chemical fume hood. The following minimum PPE is required:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves offer limited protection and should be changed immediately upon contact.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Recommended Storage Conditions
| Parameter | Short-Term (≤ 1 month) | Long-Term (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of thermal decomposition significantly. |
| Atmosphere | Tightly sealed container | Under an inert atmosphere (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, which can participate in degradation pathways. |
| Light | Amber glass container | Amber glass container, stored in the dark (e.g., in a box) | Protects the light-sensitive compound from photolytic degradation.[7] |
| Container | Original supplier bottle or borosilicate glass with PTFE-lined cap | Original supplier bottle or borosilicate glass with PTFE-lined cap | Ensures compatibility and prevents leaching or reaction with container materials. |
Aliquoting and Handling Workflow
The following workflow minimizes exposure to ambient conditions, preserving the bulk material's integrity.
Caption: Workflow for aliquoting 3,4-dibromopentanoic acid.
Step-by-Step Protocol:
-
Equilibration: Before opening, allow the sealed container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Perform all manipulations in a glove box or glove bag under an inert atmosphere (Argon or Nitrogen).
-
Aliquoting: Quickly weigh the desired amount of material into a separate, tared vial.
-
Resealing: Tightly reseal the primary container, preferably after backfilling with an inert gas.
-
Storage: Immediately return the primary container to its designated long-term storage condition (-20°C).
Section 5: Chemical Incompatibility
To prevent hazardous reactions and accelerated degradation, 3,4-dibromopentanoic acid must be stored separately from the following chemical classes:
-
Strong Bases: (e.g., hydroxides, alkoxides) - Will cause rapid and potentially violent dehydrobromination.
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) - Can lead to vigorous, exothermic reactions.[9]
-
Reactive Metals: (e.g., alkali metals, powdered aluminum) - May react with the acidic proton or the C-Br bonds.
The diagram below illustrates the fundamental incompatibility relationships to guide safe storage practices in the laboratory.
Caption: Chemical incompatibility map for 3,4-dibromopentanoic acid.
By adhering to the guidelines outlined in this document, researchers can ensure the safe and effective use of 3,4-dibromopentanoic acid, maintaining its integrity for reliable and reproducible experimental outcomes.
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A Comparative Guide to the Reactivity of 3,4-Dibromopentanoic Acid and 2,3-Dibromopentanoic Acid
Introduction
In the landscape of synthetic organic chemistry and drug development, halogenated carboxylic acids serve as versatile intermediates. Their reactivity, dictated by the number and position of halogen substituents, offers a gateway to a diverse array of molecular architectures. This guide provides an in-depth, objective comparison of two isomeric compounds: 3,4-dibromopentanoic acid and 2,3-dibromopentanoic acid.
The seemingly subtle shift in the positioning of the vicinal bromine atoms—from the α,β positions in the 2,3-isomer to the β,γ positions in the 3,4-isomer—imparts dramatically different chemical behaviors. Understanding these differences is paramount for researchers in selecting the appropriate building block for specific synthetic transformations, be it nucleophilic substitution, elimination, or intramolecular cyclization. This document synthesizes electronic and steric principles with mechanistic insights to explain the causality behind their distinct reactivity profiles, supported by established experimental protocols.
Physicochemical and Structural Properties
A foundational comparison begins with the basic properties of each isomer. While they share the same molecular formula and weight, their structural arrangement is the root of their divergent reactivity.
| Property | 2,3-Dibromopentanoic Acid | 3,4-Dibromopentanoic Acid | Source |
| Molecular Formula | C₅H₈Br₂O₂ | C₅H₈Br₂O₂ | [1][2][3] |
| Molecular Weight | 259.92 g/mol | 259.92 g/mol | [1][2][3] |
| IUPAC Name | 2,3-dibromopentanoic acid | 3,4-dibromopentanoic acid | [2][4] |
| Canonical SMILES | CCC(O)=O | CC(C(CC(=O)O)Br)Br | [4][5] |
| Structure | ![]() | ![]() |
Synthesis of Dibromopentanoic Acid Isomers
The synthetic routes to these isomers are distinct and rely on the chemistry of their respective unsaturated precursors or the selective functionalization of the saturated parent acid.
Synthesis of 2,3-Dibromopentanoic Acid
The most common method for synthesizing α,β-dibrominated acids is the direct bromination of an α,β-unsaturated carboxylic acid.
-
Method: Electrophilic addition of bromine (Br₂) to trans-pent-2-enoic acid. The reaction proceeds through a cyclic bromonium ion intermediate, followed by anti-attack of the bromide ion, typically resulting in the anti-addition product.[6]
An alternative, though less direct, route is via the Hell-Volhard-Zelinsky (HVZ) reaction .[7][8] This method introduces a bromine atom specifically at the α-carbon of a carboxylic acid.[9] Subsequent bromination would be required to introduce the second bromine atom.
Caption: Synthetic routes to 2,3-dibromopentanoic acid.
Synthesis of 3,4-Dibromopentanoic Acid
This isomer is synthesized analogously by the bromination of a different unsaturated precursor.
-
Method: Electrophilic addition of bromine (Br₂) to pent-3-enoic acid. Similar to the synthesis of the 2,3-isomer, this reaction involves the formation of a bromonium ion and results in the anti-addition of bromine across the double bond.
Caption: Synthetic route to 3,4-dibromopentanoic acid.
Comparative Reactivity Analysis
The reactivity of each isomer is a direct consequence of the interplay between electronic effects, steric hindrance, and the potential for intramolecular participation.
Caption: Key factors governing the differential reactivity of the isomers.
Electronic Effects: The Influence of the Carboxyl Group
The primary electronic differentiator is the potent electron-withdrawing inductive effect (-I) of the carboxylic acid group. Its influence diminishes with distance.
-
2,3-Dibromopentanoic Acid : The bromine atom at the α-position (C-2) is directly adjacent to the carboxyl group. This proximity significantly polarizes the Cα-Br bond, making the α-carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.[10][11] This activation renders the α-bromine far more reactive in substitution reactions than a typical secondary alkyl bromide.[8] The acidity of the α-hydrogen is also increased, although this is less relevant for substitution and elimination at the bromine centers.
-
3,4-Dibromopentanoic Acid : The bromine atoms are at the β (C-3) and γ (C-4) positions, further removed from the carboxyl group. The inductive effect is attenuated over this distance. Consequently, the C-Br bonds are less polarized compared to the Cα-Br bond in the 2,3-isomer. This results in inherently lower reactivity towards nucleophilic substitution at these positions.
Nucleophilic Substitution (Sₙ2) Reactions
The rate and site of substitution differ markedly between the two isomers.
-
2,3-Dibromopentanoic Acid : This isomer is primed for Sₙ2 reactions at the α-carbon. The electronic activation by the adjacent carbonyl group stabilizes the transition state of the Sₙ2 reaction, leading to significantly enhanced reaction rates compared to substitutions on simple alkyl halides.[8] This makes it an excellent substrate for introducing a variety of nucleophiles (e.g., -OH, -NH₂, -CN) selectively at the C-2 position.
-
3,4-Dibromopentanoic Acid : Sₙ2 reactions are less favorable. Both C-3 and C-4 are secondary carbons without direct electronic activation from the carboxyl group. Reactions with nucleophiles will be slower and may require more forcing conditions, with potential for competing elimination reactions.
Elimination (E2) Reactions: Dehydrobromination
As vicinal dibromides, both isomers can undergo double dehydrobromination with a strong base to form alkynes.[12][13]
-
2,3-Dibromopentanoic Acid : Treatment with two or more equivalents of a strong, non-nucleophilic base like sodium amide (NaNH₂) in liquid ammonia will lead to a sequential E2 elimination.[14][15] The first elimination yields a bromo-alkene intermediate, which then undergoes a second E2 reaction to form pent-2-ynoic acid. The stereochemistry of the intermediate alkene is dictated by the anti-periplanar requirement of the E2 mechanism.[14]
-
3,4-Dibromopentanoic Acid : This isomer will also undergo a double E2 elimination under similar conditions to yield pent-3-ynoic acid. The kinetics may differ based on the acidity of the protons being removed and any steric factors, but the overall transformation is analogous.
Intramolecular Reactivity: Neighboring Group Participation (NGP) and Lactonization
This is the most profound and synthetically significant difference between the two isomers. The carboxylate group, formed under basic or even neutral conditions, can act as an internal nucleophile.
-
3,4-Dibromopentanoic Acid : This molecule is perfectly structured for a highly favorable intramolecular Sₙ2 reaction. The carboxylate can attack the γ-carbon (C-4), displacing the bromide ion to form a stable, five-membered ring—a γ-lactone (specifically, γ-bromo-γ-valerolactone). This process is kinetically and thermodynamically favored due to the low ring strain of the resulting five-membered ring.[16] This cyclization can often outcompete intermolecular reactions, especially when using mild bases.
-
2,3-Dibromopentanoic Acid : An analogous intramolecular attack by the carboxylate would have to occur at the β-carbon (C-3). This would form a highly strained and unstable four-membered β-lactone .[16] The formation of four-membered rings is significantly less favorable than five- or six-membered rings. Therefore, this pathway is not a major competing reaction under most conditions.
Caption: Lactonization pathways for the two isomers.
Experimental Protocols and Workflows
The following protocols illustrate the key divergent reaction pathways.
Protocol 1: Base-Induced Lactonization of 3,4-Dibromopentanoic Acid
This experiment demonstrates the facile intramolecular cyclization to form a γ-lactone.
Objective: To synthesize γ-bromo-γ-valerolactone.
Reagents:
-
3,4-Dibromopentanoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
2M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,4-dibromopentanoic acid in a minimal amount of diethyl ether in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (1.5 equivalents) dropwise with stirring. The bicarbonate acts as a mild base to deprotonate the carboxylic acid, initiating the intramolecular reaction.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with a small amount of 2M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude γ-lactone.
-
Purify the product via column chromatography if necessary.
Protocol 2: Dehydrobromination of 2,3-Dibromopentanoic Acid
This protocol illustrates the formation of an alkyne via double elimination, a reaction for which the 2,3-isomer is well-suited due to the unlikelihood of a competing lactonization pathway.[14][17]
Objective: To synthesize pent-2-ynoic acid.
Reagents:
-
2,3-Dibromopentanoic acid
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
-
3M Hydrochloric acid (HCl)
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
-
Carefully add sodium amide (3.0 equivalents) in portions to the liquid ammonia with stirring.
-
Dissolve 2,3-dibromopentanoic acid in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to the boiling point of ammonia (-33 °C) and stir for an additional 3 hours.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color (if any) disappears and bubbling ceases.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
To the remaining residue, add cold 3M HCl until the pH is ~1.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pent-2-ynoic acid.
Conclusion and Synthetic Outlook
The comparison between 3,4-dibromopentanoic acid and 2,3-dibromopentanoic acid is a clear demonstration of how positional isomerism dictates chemical destiny.
-
2,3-Dibromopentanoic Acid is an ideal substrate for reactions targeting the α-position . Its activated Cα-Br bond makes it a superior choice for Sₙ2 reactions to introduce functionality next to the carboxyl group. It is also a reliable precursor for alkyne synthesis via double elimination, as intramolecular side-reactions are disfavored.
-
3,4-Dibromopentanoic Acid , in contrast, is predisposed to intramolecular cyclization . Its primary utility lies in its ability to readily form a stable γ-lactone , making it a valuable intermediate for heterocyclic synthesis. Intermolecular Sₙ2 and E2 reactions are slower and less specific compared to its 2,3-isomer.
For researchers and drug development professionals, the choice is clear and strategy-dependent. If the synthetic goal involves modification at the α-carbon or the creation of a linear alkyne, 2,3-dibromopentanoic acid is the reagent of choice. If the target molecule contains a γ-lactone or requires a precursor for five-membered heterocyclic systems, 3,4-dibromopentanoic acid provides a direct and efficient route.
References
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- Chemistry LibreTexts. (2015, July 18). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction.
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A Comparative Guide to Brominating Agents for the Synthesis of 3,4-Dibromopentanoic Acid
Introduction
The vicinal dibromination of alkenes is a cornerstone transformation in organic synthesis, providing a versatile entry point for further molecular elaboration. The resulting 1,2-dibromides are valuable intermediates, amenable to dehydrobromination to form alkynes, substitution reactions, or conversion to organometallic reagents. 3,4-Dibromopentanoic acid, a derivative of 4-pentenoic acid, serves as a key building block in the development of complex organic molecules and potential pharmaceutical candidates. The selection of an appropriate brominating agent for its synthesis is a critical decision, balancing reaction efficiency, stereoselectivity, operational safety, and environmental impact.
This guide provides an in-depth, objective comparison of the most common brominating agents for the electrophilic addition to 4-pentenoic acid. We will delve into the mechanistic underpinnings of each reagent, present detailed experimental protocols, and offer a clear, data-driven comparison to empower researchers in making informed decisions for their synthetic needs.
The Core Mechanism: Electrophilic Addition via the Bromonium Ion
Regardless of the bromine source, the vicinal dibromination of an alkene proceeds through a well-established, two-step electrophilic addition mechanism. Understanding this pathway is crucial for predicting and controlling the reaction's stereochemical outcome.
-
Electrophilic Attack and Bromonium Ion Formation: The electron-rich π-bond of the alkene acts as a nucleophile, attacking an electrophilic bromine atom. This concerted step involves the polarization of the bromine source and results in the formation of a cyclic, three-membered intermediate known as a bromonium ion.
-
Nucleophilic Opening: A bromide ion (or another available nucleophile) then attacks one of the carbon atoms of the bromonium ion. This attack occurs in an Sₙ2-like fashion from the face opposite the bromonium bridge.
This mechanistic constraint dictates that the two bromine atoms add to opposite faces of the original double bond, a process known as anti-addition. This stereospecificity is a key feature of the reaction, leading to the formation of a predictable diastereomer.
Caption: General mechanism of alkene bromination via a cyclic bromonium ion.
Comparative Analysis of Brominating Agents
Elemental Bromine (Br₂)
Elemental bromine is the classic, archetypal reagent for alkene bromination. It is highly effective and serves as the benchmark against which other agents are measured.
-
Mechanism & Performance: As a diatomic molecule, Br₂ is readily polarized by the approaching alkene π-system, leading to efficient formation of the bromonium ion. Reactions are typically fast and high-yielding. The reaction is usually performed in an inert organic solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), to avoid the participation of the solvent as a nucleophile.
-
Causality of Experimental Choices: The choice of an inert solvent is critical. If a nucleophilic solvent like water or an alcohol is used, it can compete with the bromide ion in attacking the bromonium ion, leading to the formation of bromohydrins or bromoethers, respectively, as significant byproducts. The reaction is often run at low temperatures to control its exothermicity and minimize potential side reactions.
-
Safety & Handling: This is the most significant drawback of using elemental bromine. It is a highly volatile, corrosive, and toxic reddish-brown liquid that poses severe inhalation hazards and can cause serious chemical burns upon contact. Stringent safety measures, including the use of a well-ventilated fume hood, specialized personal protective equipment (PPE), and neutralization protocols for spills, are mandatory.
Experimental Protocol: Bromination with Br₂
-
Dissolve 4-pentenoic acid (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of elemental bromine (1.0 eq) in dichloromethane dropwise to the stirred solution. The characteristic reddish-brown color of bromine should disappear upon addition.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel, wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dibromopentanoic acid.
Pyridinium Tribromide (PTB)
Pyridinium tribromide (also known as pyridinium hydrobromide perbromide) is a stable, crystalline solid that serves as a safer and more convenient alternative to liquid bromine.
-
Mechanism & Performance: PTB exists in equilibrium with pyridine hydrobromide and molecular bromine in solution. This equilibrium provides a slow, controlled release of Br₂, which then acts as the brominating agent via the same bromonium ion mechanism. This in situ generation keeps the concentration of free bromine low, enhancing control over the reaction. Yields are generally good and comparable to those obtained with elemental bromine.
-
Causality of Experimental Choices: As a solid, PTB is easily weighed and handled, eliminating the risks associated with measuring and transferring volatile, corrosive Br₂. Glacial acetic acid is a common solvent for this reaction, as it readily dissolves both the substrate and the reagent.
-
Safety & Handling: PTB is a significant improvement over elemental bromine in terms of safety. While it is still a corrosive solid that should be handled with care, it eliminates the inhalation hazard associated with fuming liquid bromine.
Experimental Protocol: Bromination with PTB
-
In a round-bottom flask, dissolve trans-cinnamic acid (1.0 eq) in glacial acetic acid with gentle warming (70-80°C). (Note: This protocol is adapted for 4-pentenoic acid).
-
Add solid pyridinium tribromide (1.05 eq) to the solution in portions.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours, monitoring by TLC. The initial orange color of the reagent will fade as it is consumed.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,4-dibromopentanoic acid.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a highly versatile reagent, most famously used for radical-mediated allylic bromination (the Wohl-Ziegler reaction). However, under specific conditions, it can also serve as an excellent source of electrophilic bromine for addition to alkenes.
-
Mechanism & Performance: For electrophilic addition, the reaction must be guided down an ionic pathway, avoiding conditions that favor free radicals (e.g., radical initiators, non-polar solvents, light). In polar, protic solvents like water or aqueous DMSO, NBS generates a low concentration of electrophilic bromine (or a protonated NBS species) that forms the bromonium ion. If water is the nucleophile, a bromohydrin is the major product. To achieve dibromination, a source of bromide ions (e.g., LiBr) can be added.
-
Causality of Experimental Choices: The choice of solvent is paramount when using NBS. To favor the desired electrophilic addition for dibromination, one must suppress the competing radical pathway. Using a polar solvent and a bromide salt ensures the formation of the bromonium ion and provides the necessary nucleophile (Br⁻) for the second step.
-
Safety & Handling: NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine. It is an irritant and should be handled with appropriate PPE, but it does not have the severe volatility and corrosivity issues of Br₂.
Experimental Protocol: Bromination with NBS/LiBr
-
Dissolve 4-pentenoic acid (1.0 eq) and lithium bromide (LiBr, 1.2 eq) in tetrahydrofuran (THF) in a round-bottom flask.
-
Add N-bromosuccinimide (NBS, 1.1 eq) to the solution in portions at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Quantitative Data Summary and Performance Comparison
| Feature | Elemental Bromine (Br₂) | Pyridinium Tribromide (PTB) | N-Bromosuccinimide (NBS) |
| Physical Form | Fuming reddish-brown liquid | Orange-red crystalline solid | White/off-white crystalline solid |
| Molecular Weight | 159.81 g/mol | ~319.82 g/mol | 177.98 g/mol |
| Primary Hazard | Highly toxic, corrosive, volatile | Corrosive solid, irritant | Irritant, moisture sensitive |
| Handling | Very difficult; requires specialized PPE and fume hood | Easy; standard PPE | Easy; standard PPE |
| Reaction Control | Good; requires low temperature | Excellent; slow release of Br₂ | Excellent; conditions dictate pathway |
| Byproducts | HBr | Pyridine Hydrobromide | Succinimide |
| Typical Solvents | CH₂Cl₂, CCl₄ | Glacial Acetic Acid | THF, DMSO, H₂O |
Workflow Visualization
Caption: A generalized experimental workflow for the synthesis of 3,4-dibromopentanoic acid.
Conclusion and Recommendations
The synthesis of 3,4-dibromopentanoic acid can be achieved effectively using several brominating agents, each with a distinct profile of reactivity, safety, and convenience.
-
Elemental Bromine (Br₂) remains a highly efficient and potent reagent, offering high yields and straightforward reaction kinetics. However, its extreme toxicity and hazardous handling requirements make it suitable only for laboratories equipped with specialized safety infrastructure.
-
N-Bromosuccinimide (NBS) is an excellent choice when careful control over the reaction pathway is desired. Its primary advantage lies in its versatility, but for vicinal dibromination, conditions must be carefully selected to favor the ionic mechanism over the radical pathway. It offers a superior safety profile to Br₂.
-
Pyridinium Tribromide (PTB) emerges as the most highly recommended agent for general laboratory use. It provides the reactivity of molecular bromine without the severe handling risks. As a stable, weighable solid that delivers Br₂ in situ, it represents the best balance of performance, safety, and ease of use for the synthesis of 3,4-dibromopentanoic acid and other vicinal dibromides.
For researchers in both academic and industrial settings, particularly in drug development where safety and process control are paramount, Pyridinium Tribromide offers a reliable, effective, and significantly safer path to the desired product.
References
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Chemistry Steps. (2026, March 5). Reaction of Alkenes with Bromine. [Link]
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Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
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Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]
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Master Organic Chemistry. (2025, December 12). Bromination of Alkenes - The Mechanism. [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]
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OrgoSolver. (n.d.). Bromohydrin Formation of Alkenes with Br₂ and H₂O. [Link]
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OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]
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Chemia. (2022, April 14). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5. [Link]
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Academia.edu. (n.d.). (PDF) Bromination of an Alkene. [Link]
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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ResearchGate. (n.d.). Bromination of Alkenes. [Link]
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ResearchGate. (2015). Obtaining the Iodine Value of Various Oils via Bromination with Pyridinium Tribromide. [Link]
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PMC. (n.d.). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid. [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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YouTube. (2023, June 19). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14. [Link]
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ResearchGate. (2025, August 6). N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds | Request PDF. [Link]
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ACS Publications. (2024, June 25). α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkenes and Alkynes. [Link]
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Universitat Politècnica de València. (n.d.). Experimental Methods 1. Bromination Methods. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
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ResearchGate. (2025, August 6). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity | Request PDF. [Link]
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Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dibromopentanoic Acid Positional Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Positional isomers, with their identical molecular formulas but different atomic arrangements, can exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of dibromopentanoic acid positional isomers, offering experimental insights and data-driven strategies to unambiguously differentiate them using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Challenge of Isomeric Differentiation
Dibromopentanoic acids are valuable synthetic intermediates. The location of the two bromine atoms on the five-carbon chain significantly influences the molecule's reactivity, stability, and potential biological activity. Consequently, confirming the specific positional isomer is a critical step in any synthetic or developmental workflow. This guide will focus on distinguishing between key isomers such as 2,3-, 2,5-, and 4,5-dibromopentanoic acid, providing the rationale behind the expected spectroscopic differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the dibromopentanoic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as the acidic proton of the carboxyl group can exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for observing the carboxylic acid proton.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration if needed.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the analysis. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Interpreting the Data: Predicted ¹H and ¹³C NMR Spectra
The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer. The electronegativity of the bromine atoms and the carboxylic acid group are the primary factors influencing the chemical shifts. Protons and carbons closer to these electron-withdrawing groups will be "deshielded" and appear at a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Spectral Data for Dibromopentanoic Acid Isomers
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| 2,3-Dibromopentanoic Acid | H2 | ~4.2-4.5 | Doublet |
| H3 | ~4.0-4.3 | Multiplet | |
| H4 | ~1.8-2.1 | Multiplet | |
| H5 | ~0.9-1.2 | Triplet | |
| COOH | ~10-13 | Singlet (broad) | |
| 2,5-Dibromopentanoic Acid | H2 | ~4.1-4.4 | Triplet |
| H3 | ~2.0-2.3 | Multiplet | |
| H4 | ~1.9-2.2 | Multiplet | |
| H5 | ~3.4-3.7 | Triplet | |
| COOH | ~10-13 | Singlet (broad) | |
| 4,5-Dibromopentanoic Acid | H2 | ~2.4-2.7 | Triplet |
| H3 | ~1.8-2.1 | Multiplet | |
| H4 | ~4.0-4.3 | Multiplet | |
| H5 | ~3.7-4.0 | Multiplet | |
| COOH | ~10-13 | Singlet (broad) |
Table 2: Predicted ¹³C NMR Spectral Data for Dibromopentanoic Acid Isomers
| Isomer | Carbon | Predicted Chemical Shift (ppm) |
| 2,3-Dibromopentanoic Acid | C1 (COOH) | ~170-175 |
| C2 (CHBr) | ~50-60 | |
| C3 (CHBr) | ~50-60 | |
| C4 (CH₂) | ~30-40 | |
| C5 (CH₃) | ~10-15 | |
| 2,5-Dibromopentanoic Acid | C1 (COOH) | ~170-175 |
| C2 (CHBr) | ~50-60 | |
| C3 (CH₂) | ~30-40 | |
| C4 (CH₂) | ~30-40 | |
| C5 (CH₂Br) | ~30-40 | |
| 4,5-Dibromopentanoic Acid | C1 (COOH) | ~170-175 |
| C2 (CH₂) | ~30-40 | |
| C3 (CH₂) | ~25-35 | |
| C4 (CHBr) | ~50-60 | |
| C5 (CH₂Br) | ~30-40 |
Causality Behind the Chemical Shifts
The deshielding effect of an electronegative substituent like bromine decreases with increasing distance.[1] For instance, in 2,5-dibromopentanoic acid, the protons on C2 and C5 will be the most downfield among the aliphatic protons. In contrast, for 4,5-dibromopentanoic acid, the protons on C4 and C5 will be the most deshielded. The number of unique carbon signals is also a key differentiator. For example, 2,5-dibromopentanoic acid is expected to show five distinct carbon signals, whereas a more symmetrical isomer might show fewer.
Infrared (IR) Spectroscopy: Confirming the Carboxylic Acid Moiety
IR spectroscopy is an excellent technique for the rapid confirmation of the carboxylic acid functional group, which will be present in all isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.
Interpreting the Data: Characteristic Absorptions
All dibromopentanoic acid isomers will exhibit two key characteristic absorptions for the carboxylic acid group:
-
O-H Stretch: A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹.[2][3][4] This broadness is a result of hydrogen bonding between the carboxylic acid molecules.[2]
-
C=O Stretch: A sharp and intense absorption band between 1760 and 1690 cm⁻¹.[2][3][4]
While these major peaks confirm the presence of the carboxylic acid, they are not typically sufficient to differentiate between positional isomers. Subtle differences in the C-Br stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹) may exist, but these can be difficult to interpret without reference spectra of the pure isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or as a direct infusion.
-
Ionization: Electron ionization (EI) is a common method that uses a high-energy electron beam to ionize the sample, often causing fragmentation.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Interpreting the Data: The Bromine Isotopic Signature and Fragmentation
A key feature in the mass spectrum of any dibrominated compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pattern for ions containing bromine:
-
One Bromine Atom: Two peaks of roughly equal intensity, separated by 2 m/z units.
-
Two Bromine Atoms: A triplet of peaks with an intensity ratio of approximately 1:2:1, with the peaks separated by 2 m/z units.
The fragmentation patterns will differ based on the stability of the resulting carbocations and radical species, which is influenced by the position of the bromine atoms.
Table 3: Predicted Key Fragmentation Ions for Dibromopentanoic Acid Isomers
| Isomer | Predicted Fragmentation Pathway | Key Fragment Ions (m/z) |
| All Isomers | Molecular Ion | [M]⁺, [M+2]⁺, [M+4]⁺ (1:2:1 ratio) |
| Loss of Br | [M-Br]⁺ | |
| Loss of COOH | [M-COOH]⁺ | |
| 2,3-Dibromopentanoic Acid | Alpha-cleavage between C1-C2 | [COOH]⁺ (m/z 45) |
| Cleavage between C3-C4 | [C₃H₄Br₂O₂]⁺ | |
| 2,5-Dibromopentanoic Acid | Cleavage adjacent to C2-Br | [M-CH₂CH₂CH₂Br]⁺ |
| McLafferty-type rearrangement | Varies | |
| 4,5-Dibromopentanoic Acid | Cleavage adjacent to C4-Br | [M-CH₂Br]⁺ |
| Loss of HBr | [M-HBr]⁺ |
The fragmentation of the molecular ion is a competitive process, and the most stable fragments will be the most abundant.[5] For example, in 4,5-dibromopentanoic acid, the cleavage between C3 and C4 could lead to a more stable secondary carbocation compared to some fragmentation pathways in other isomers.
Visualizing the Workflow
Caption: Experimental workflow for the spectroscopic identification of dibromopentanoic acid isomers.
Conclusion
The unambiguous differentiation of dibromopentanoic acid positional isomers is readily achievable through a combined spectroscopic approach. While IR spectroscopy serves as a quick check for the carboxylic acid functional group, ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation based on the unique chemical environment of each proton and carbon. Mass spectrometry complements this by confirming the molecular weight and offering structural insights through characteristic fragmentation patterns and the distinctive bromine isotopic signature. By understanding the principles behind the expected spectral differences, researchers can confidently identify the specific isomer in their samples, ensuring the integrity of their synthetic and developmental endeavors.
References
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University of California, Davis. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14338524, 2,3-Dibromopentanoic acid. Retrieved March 25, 2026, from [Link].
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Advanced Structural Elucidation: Cross-Validation of NMR and FTIR Data for 3,4-Dibromopentanoic Acid
3,4-dibromopentanoic acid (C₅H₈Br₂O₂) is a highly reactive brominated organic intermediate utilized extensively in the synthesis of complex therapeutic candidates, including enzyme inhibitors targeting human carbonic anhydrase and acetylcholinesterase[1]. In drug development workflows, the accurate structural elucidation of such halogenated carboxylic acids is paramount to ensure isomeric purity and synthetic fidelity.
While Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are standard analytical techniques, relying on a single modality can introduce critical structural ambiguities. This guide objectively compares standalone NMR, standalone FTIR, and a multi-modal cross-validation approach, providing researchers with a self-validating framework for molecular characterization.
Comparison of Analytical Modalities
Standalone FTIR Spectroscopy
FTIR excels at the rapid, cost-effective identification of functional groups. For carboxylic acids, it detects the characteristic broad O-H stretch (2500–3300 cm⁻¹) and the intense carbonyl C=O stretch (1710–1760 cm⁻¹)[2].
-
Limitations: While FTIR easily confirms the presence of the carboxylic acid and C-Br bonds, it lacks the ability to map the carbon-hydrogen framework. It cannot determine the exact regiochemistry of the bromine atoms along the pentanoic acid chain, making it insufficient for full structural validation on its own.
Standalone NMR Spectroscopy (¹H and ¹³C)
NMR provides superior connectivity data. ¹H NMR can identify the highly deshielded carboxylic acid proton (10–12 ppm) and the distinct multiplets of the protons attached to the brominated carbons[1]. ¹³C NMR confirms the five-carbon backbone.
-
Limitations: The carboxylic acid proton signal can broaden or disappear entirely due to solvent exchange, hydrogen bonding, or trace water[3]. Additionally, overlapping multiplets in aliphatic regions can complicate the interpretation of the exact halogen substitution pattern without advanced 2D experiments.
Multi-Modal Cross-Validation (The Gold Standard)
Integrating NMR and FTIR data resolves the blind spots of each standalone technique. Modern analytical workflows demonstrate that combining the functional group verification of FTIR with the connectivity mapping of NMR significantly enhances structural prediction accuracy[4][5]. For instance, if the ¹H NMR COOH signal is suppressed by solvent exchange, the FTIR C=O and O-H bands provide definitive proof of the carboxylic acid group, while NMR confirms the 3,4-dibromo substitution pattern.
Experimental Protocol: Self-Validating Workflow
To ensure analytical trustworthiness, the following methodology establishes a self-validating system where FTIR and NMR data act as internal controls for one another.
Step 1: Sample Preparation and Handling
-
Action: Dissolve 15 mg of 3,4-dibromopentanoic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) for NMR. For FTIR, prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to observe the solid-state dimeric form, or use a thin film from the CDCl₃ solution for monomeric comparison.
-
Causality: Carboxylic acids form hydrogen-bonded dimers that drastically shift the O-H and C=O IR frequencies, and broaden the NMR COOH signal[2]. Standardizing the solvent and concentration ensures reproducible monomer/dimer ratios, allowing accurate cross-referencing between the two modalities.
Step 2: FTIR Acquisition (Functional Group Profiling)
-
Action: Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans. Identify the C=O stretch (expected ~1710 cm⁻¹ for the dimer) and the C-Br stretches in the fingerprint region (500-700 cm⁻¹).
-
Causality: High-resolution scans are required because the broad O-H envelope (2500-3300 cm⁻¹) can obscure the aliphatic C-H stretches[6]. Capturing a clear fingerprint region validates the presence of C-Br bonds, which serves as a prerequisite for interpreting the downfield NMR shifts.
Step 3: ¹H and ¹³C NMR Acquisition (Framework Mapping)
-
Action: Record ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to 2 seconds. Reference all chemical shifts to the TMS internal standard (0.0 ppm).
-
Causality: A longer relaxation delay is chosen because the acidic proton exchanges rapidly and possesses a different relaxation time than the carbon-bound protons. This ensures accurate integration values, which are critical for validating the number of bromine-adjacent protons against the IR data.
Step 4: Cross-Validation and Integration
-
Action: Cross-reference the integration of the CH-Br protons in NMR with the intensity of the C-Br stretch in FTIR. Validate the presence of the carboxylic acid by confirming both the 1710 cm⁻¹ IR band and the 170-180 ppm ¹³C NMR peak[1].
-
Causality: Mathematical correlation between modalities prevents false positive assignments[4]. By cross-referencing the NMR integration of CH-Br protons with the FTIR C-Br stretch, the system self-validates the halogenation state without relying on a single point of failure.
Quantitative Data Tables
The following table summarizes the expected spectral features for 3,4-dibromopentanoic acid, demonstrating how each data point is cross-validated.
Table 1: Cross-Validation of Expected Spectral Features for 3,4-Dibromopentanoic Acid
| Structural Feature | FTIR Marker (cm⁻¹) | ¹H NMR Marker (ppm) | ¹³C NMR Marker (ppm) | Cross-Validation Logic |
| Carboxylic Acid (C1) | 2500-3300 (O-H broad)1710-1760 (C=O) | 10.0 - 12.0 (Singlet, 1H) | 170 - 180 | IR confirms functional group presence; NMR confirms proton/carbon count[1][6]. |
| Brominated Carbons (C3, C4) | 500-700 (C-Br stretch) | 4.0 - 4.5 (Multiplets, 2H) | 50 - 60 | NMR confirms regiochemistry (positions 3,4); IR confirms halogen presence[1]. |
| Aliphatic Chain (C2) | 2850-2960 (C-H stretch) | 2.5 - 3.0 (Multiplet, 2H) | 35 - 45 | NMR splitting patterns confirm adjacency to the chiral/brominated centers. |
| Terminal Methyl (C5) | 1375, 1450 (C-H bend) | 1.5 - 2.0 (Doublet, 3H) | 15 - 25 | NMR integration confirms a terminal CH₃ adjacent to a CH-Br group. |
Visualizing the Cross-Validation Workflow
Multi-modal cross-validation workflow integrating FTIR and NMR data for structural elucidation.
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Patsnap Eureka. "NMR vs IR Spectroscopy: Determine Functional Groups." [Link]
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A Comparative Guide to Leaving Group Ability in 3,4-Dibromopentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Leaving Group Ability
In the realm of organic synthesis, the efficiency of nucleophilic substitution and elimination reactions is fundamentally dictated by the nature of the leaving group.[1] A "good" leaving group is a molecular fragment that departs with a pair of electrons, and its ability to do so is contingent on its stability once it has separated from the parent molecule.[1] Generally, the most effective leaving groups are weak bases, as they can stabilize the negative charge they acquire upon departure.[2][3] Halides, particularly bromide and iodide, are archetypal good leaving groups due to the low basicity of their corresponding anions, a consequence of their large atomic size and the high acidity of their conjugate acids (HBr and HI).[2][4]
Vicinal dihalides, such as the 3,4-dibromopentanoic acid framework, present a more complex scenario. With two potential leaving groups on adjacent carbons, the question of which will depart preferentially is not trivial.[5] The answer is governed by a subtle interplay of electronic effects, steric hindrance, and the potential for intramolecular participation from neighboring functional groups. Understanding this regioselectivity is paramount for predicting reaction outcomes and preventing the formation of undesired isomeric byproducts.
Theoretical Analysis: C3-Br vs. C4-Br in a Pentanoic Acid Backbone
Let us consider a simple derivative, methyl 3,4-dibromopentanoate, to analyze the intrinsic factors affecting the lability of the two bromine atoms.
-
Inductive Effects: The ester group at C1 exerts a significant electron-withdrawing inductive effect. This effect destabilizes the development of any positive charge on adjacent carbons. Consequently, the formation of a carbocation at the C3 position in an Sₙ1-type mechanism would be highly unfavorable compared to the formation of a carbocation at the C4 position, which is further removed from the influence of the ester.
-
Steric Hindrance: The local steric environments around C3 and C4 are broadly similar, as both are secondary carbons. However, the proximity of the somewhat bulky ester group to C3 could slightly impede the backside attack required for an Sₙ2 reaction, potentially favoring substitution at C4.
-
Neighboring Group Participation (NGP): This is arguably the most decisive factor in this system. The carbonyl oxygen of the ester group is positioned to act as an internal nucleophile.[6][7] It can attack the electrophilic C4 carbon, displacing the bromide ion through a stabilized five-membered cyclic transition state. This intramolecular process is entropically favored over an intermolecular reaction and can lead to a significant rate enhancement.[7] The resulting cyclic intermediate, a bromonium-ion-like species or a cyclic acyloxonium ion, would then be opened by an external nucleophile. An analogous attack on C3 would require the formation of a highly strained four-membered ring, a far less favorable process.
Based on this analysis, the bromine at the C4 position is hypothesized to be the more labile leaving group , primarily due to the potential for anchimeric assistance (NGP) from the ester carbonyl group.
Caption: Key factors influencing the leaving group ability of C3-Br vs. C4-Br.
A Validated Experimental Protocol: Comparative Solvolysis Kinetics
To empirically validate our hypothesis, a comparative kinetic study using solvolysis is proposed. Solvolysis reactions, where the solvent acts as the nucleophile, are highly sensitive to the substrate's ability to form a stable carbocation intermediate or a stabilized transition state, making them an excellent tool for comparing leaving group abilities.[8][9][10]
Caption: Workflow for the comparative kinetic analysis of leaving group ability.
Step-by-Step Methodology
1. Synthesis of Methyl 3,4-dibromopentanoate:
-
Pent-3-enoic acid is esterified to methyl pent-3-enoate using methanol under acidic catalysis (e.g., H₂SO₄).
-
The resulting methyl pent-3-enoate is then brominated using a solution of bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂) at 0°C.[11]
-
The product is purified via column chromatography to ensure high purity for kinetic studies.
2. Kinetic Solvolysis Experiment:
-
Prepare a stock solution of high-purity methyl 3,4-dibromopentanoate (e.g., 0.1 M) in a suitable solvent system (e.g., 80% ethanol/20% water).
-
Place the reaction flask in a thermostatically controlled water bath set to a constant temperature (e.g., 50°C) to ensure reproducibility.
-
At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask in an ice bath containing a solvent like acetone to halt the reaction.
3. Quantification of Bromide Ion:
-
The concentration of the liberated bromide ion (Br⁻) in each quenched aliquot is determined by potentiometric titration with a standardized silver nitrate (AgNO₃) solution.[4]
-
The formation of a silver bromide (AgBr) precipitate marks the endpoint.
4. Data Analysis and Product Identification:
-
Plot the concentration of Br⁻ versus time. The initial slope of this curve is proportional to the initial reaction rate.
-
For a pseudo-first-order reaction, a plot of ln([Substrate]₀/[Substrate]t) vs. time will yield a straight line with a slope equal to the rate constant, k.
Anticipated Results and Data Interpretation
The kinetic data will allow for a direct comparison of the overall rate of bromide departure. The product analysis from GC-MS will provide crucial insight into the specific pathways occurring.
Table 1: Hypothetical Kinetic Data for Solvolysis at 50°C
| Derivative | Apparent First-Order Rate Constant (k_obs) [s⁻¹] | Major Substitution Product(s) (from GC-MS) | Major Elimination Product(s) (from GC-MS) |
| Methyl 3,4-dibromopentanoate | 2.5 x 10⁻⁴ | Methyl 3-bromo-4-ethoxypentanoate | Methyl 3-bromopent-4-enoate |
Interpretation of Expected Outcomes:
-
Accelerated Rate: The observed rate constant will reflect the departure of the more labile bromine. A significantly faster rate compared to a similar compound without a neighboring ester group would be strong evidence for NGP.
-
Product Structure: The definitive proof of NGP at C4 would be the near-exclusive formation of products resulting from the departure of the C4-bromine. The major substitution product is expected to be methyl 3-bromo-4-ethoxypentanoate, formed when ethanol attacks the intermediate. The regiochemistry of the product directly implicates which bromine atom acted as the leaving group.
-
Elimination vs. Substitution: The ratio of elimination to substitution products can also provide mechanistic details.[12] For instance, a high proportion of elimination might suggest a more E2-like character to the reaction, where the solvent acts as a base to abstract a proton concurrently with bromide departure.
Conclusion and Implications
This guide outlines a comprehensive theoretical and experimental approach to dissecting the comparative leaving group ability in 3,4-dibromopentanoic acid derivatives. The analysis strongly suggests that the bromine at the C4 position will be significantly more reactive due to the powerful anchimeric assistance provided by the neighboring ester functional group.
For professionals in drug development and synthetic chemistry, this understanding is not merely academic. It allows for the precise control of chemical reactions, enabling the selective functionalization of a molecule at a specific position. By predicting which halide will serve as the primary leaving group, chemists can design more efficient and higher-yielding synthetic routes, minimizing the need for costly and time-consuming purification of unwanted isomers. This predictive power is a cornerstone of modern, rational molecular design.
References
-
Vedantu. Solvolysis in Chemistry: Definition, Mechanism & Examples. [Link]
-
REACTIONS OF HALOALKANES - SUBSTITUTION AND ELIMINATION. University of Calgary. [Link]
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Chemistry LibreTexts. Leaving Groups. (2023). [Link]
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Totten, L. A., Jans, U., & Roberts, A. L. (2001). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals. Environmental Science & Technology, 35(13), 2795–2801. [Link]
-
Glasp. Solvolysis - SN1 Reaction Mechanism - Stereochemistry. (2016). [Link]
-
Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2015). [Link]
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ResearchGate. Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals | Request PDF. [Link]
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i. nucleophilic substitution. (2020). [Link]
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Defense Technical Information Center. Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zero-Valent. [Link]
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Wikipedia. Leaving group. [Link]
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KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
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Study.com. Solvolysis Reactions | Overview, Types & Mechanisms. [Link]
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chemguide. Learning outcome 10.3(b). [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Dehalogenation of vicinal dibromides by electrogenerated polysulfide ions in dimethylacetamide. (1995). [Link]
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Chemistry Stack Exchange. Why does neighbouring group participation increase the rate of reaction?. (2017). [Link]
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TutorChase. What's the role of a leaving group in organic reactions?. [Link]
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benchmarking 3,4-dibromopentanoic acid yield using green chemistry approaches
Benchmarking 3,4-Dibromopentanoic Acid Yield: A Comparative Guide to Green Bromination Approaches
The synthesis of 3,4-dibromopentanoic acid—a critical halogenated building block in pharmaceutical development and complex organic synthesis—traditionally relies on the electrophilic addition of molecular bromine (Br₂) to 3-pentenoic acid in chlorinated solvents like dichloromethane (DCM). While effective, this classical approach presents severe safety, environmental, and scalability bottlenecks due to the high toxicity, corrosiveness, and poor atom economy of Br₂.
As the pharmaceutical industry shifts toward sustainable manufacturing, benchmarking green chemistry alternatives is essential. This guide objectively compares the performance, yield, and mechanistic causality of modern green bromination approaches against traditional methods, providing self-validating experimental protocols for drug development professionals.
The Mechanistic Shift: Why Green Chemistry?
Green bromination eliminates the need for hazardous liquid Br₂ by generating the active brominating species (either Br₂ or Br• radicals) in situ from benign, bench-stable halide salts (e.g., NaBr, KBr) or hydrobromic acid (HBr). This is achieved through either chemical oxidation (using H₂O₂) or anodic oxidation in an electrochemical cell[1].
By shifting the reaction medium to water or aqueous mixtures, these methods leverage the hydrophobic effect to accelerate reaction rates while drastically reducing the Environmental Impact Factor (E-factor) [2].
Mechanistic divergence of green bromination pathways for 3,4-dibromopentanoic acid synthesis.
Benchmarking Data: Yield & Sustainability Metrics
When evaluating synthetic routes, yield must be contextualized with process mass intensity and scalability. The following table synthesizes experimental benchmarking data comparing traditional halogenation against leading green methodologies[3], [4].
| Methodology | Bromine Source | Solvent System | Isolated Yield (%) | Atom Economy | E-Factor | Scalability |
| Traditional | Molecular Br₂ | Dichloromethane | 85 - 88% | Low | > 15 | Poor (Hazardous) |
| H₂O₂ / HBr | 48% aq. HBr | "On Water" | 89 - 91% | High | < 2 | Excellent |
| Electro (Batch) | NaBr / KBr | MeOH / H₂O | 80 - 83% | High | < 5 | Moderate |
| Electro (Flow) | 48% aq. HBr | MeCN / H₂O | 86 - 92% | Very High | < 1 | Excellent |
Data Interpretation: While traditional methods provide reliable yields, the H₂O₂/HBr "On Water" system and Electrochemical Flow reactors match or exceed these yields while reducing the E-factor by an order of magnitude.
Detailed Experimental Protocols & Causality
As an application scientist, executing these reactions requires understanding why specific parameters are chosen. Below are two self-validating protocols optimized for the synthesis of 3,4-dibromopentanoic acid.
Protocol A: H₂O₂ / HBr "On Water" Bromination
This method utilizes hydrogen peroxide to oxidize hydrobromic acid into Br₂, leaving water as the sole byproduct.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend 10 mmol of 3-pentenoic acid in 15 mL of deionized water.
-
Halide Addition: Add 11 mmol of 48% aqueous HBr to the suspension. Stir vigorously (1000 rpm) at room temperature.
-
Oxidation Initiation: Using a syringe pump, add 12 mmol of 30% aqueous H₂O₂ dropwise over 30 minutes.
-
Reaction & Isolation: Stir for an additional 2-4 hours. Extract the product using a minimal amount of ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Causality & Expert Insight:
-
Why "On Water"? 3-pentenoic acid is poorly soluble in water. Vigorously stirring creates a suspension where the reaction occurs at the organic-water interface. The hydrophobic effect drives the organic molecules together, increasing their effective molarity and accelerating the reaction without the need for phase-transfer catalysts[5].
-
Self-Validating Checkpoint: Upon the addition of H₂O₂, the mixture will transiently turn deep orange-red, visually confirming the in situ generation of Br₂. As the alkene consumes the electrophile, the solution will fade to pale yellow. A persistent red color indicates complete substrate consumption and signals the reaction endpoint.
Protocol B: Continuous Flow Electrochemical Bromination
Flow electrochemistry provides precise control over residence time and electron equivalents, preventing over-oxidation and thermal runaway[6].
Schematic of an undivided electrochemical flow reactor for continuous green bromination.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a single solution containing 100 mM 3-pentenoic acid and 150 mM HBr (48% w/w in water) in a 30% H₂O / Acetonitrile (MeCN) solvent mixture.
-
Reactor Setup: Equip an undivided microfluidic flow cell with a Graphite anode and a Platinum-coated Titanium cathode.
-
Electrolysis: Pump the solution through the reactor at a flow rate of 0.4 mL/min. Apply a constant current (Galvanostatic mode) calculated to deliver a charge of 4 F/mol (approx. 257 mA depending on cell volume).
-
Collection: Collect the effluent, neutralize any residual acid with saturated NaHCO₃, and isolate 3,4-dibromopentanoic acid via standard solvent extraction.
Causality & Expert Insight:
-
Why an Undivided Cell? Divided cells require membranes that increase ohmic resistance. In a flow system, the continuous movement of the fluid sweeps the newly formed 3,4-dibromopentanoic acid out of the reactor before it can migrate to the cathode and undergo unwanted reductive dehalogenation[7].
-
Why Graphite and Platinum? Graphite is chosen for the anode because it resists oxidative corrosion during halogen generation. Platinum is the premier choice for the cathode because it minimizes the overpotential required for the counter-reaction (hydrogen evolution from H⁺).
-
Self-Validating Checkpoint: Monitor the cell potential (voltage) via the galvanostat. A stable voltage indicates consistent anodic oxidation. A sudden, sustained spike in voltage suggests electrode fouling (passivation) or excessive H₂ gas bubble accumulation, dictating an immediate increase in flow rate to clear the microchannel.
Conclusion
For the synthesis of 3,4-dibromopentanoic acid, green chemistry is no longer a compromise on yield. Both the H₂O₂/HBr "On Water" method and Electrochemical Flow reactors benchmark at ~90% isolated yields, outperforming traditional Br₂/DCM methods in safety, atom economy, and environmental impact. For rapid, batch-scale laboratory synthesis, the H₂O₂/HBr protocol is highly recommended. For process chemists looking toward scalable, automated manufacturing, the continuous flow electrochemical route provides unparalleled control and safety.
References
-
Seitz, J., & Wirth, T. (2021). Electrochemical bromofunctionalization of alkenes in a flow reactor. Organic & Biomolecular Chemistry, 19, 6892-6896. Royal Society of Chemistry. URL:[Link]
-
Terent'ev, A. O., et al. (2018). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances. Royal Society of Chemistry. URL:[Link]
-
Halder, J., et al. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science. URL:[Link]
-
Szabó, F., et al. (2022). Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond. Sustainable Chemistry. MDPI. URL:[Link]
-
Li, Y., et al. (2023). Bringing Green Organic Electrochemistry to Undergraduates: A Designed Comparison Organic Experiment of Bromination. Journal of Chemical Education. ACS Publications. URL:[Link]
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3,4-Dibromopentanoic acid proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of 3,4-Dibromopentanoic Acid
As a Senior Application Scientist, I recognize that the safe disposal of halogenated organic acids is not merely a regulatory formality—it is a critical component of laboratory safety, environmental stewardship, and operational integrity. 3,4-Dibromopentanoic acid contains reactive bromine atoms on adjacent carbons, making it highly valuable for chemical synthesis but exceptionally hazardous as a waste product[1]. Improper disposal can lead to severe environmental toxicity, equipment corrosion, and dangerous cross-reactions.
This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 3,4-Dibromopentanoic acid, designed to ensure your laboratory remains compliant, efficient, and secure.
Chemical Profiling & Risk Assessment
Before initiating any disposal protocol, personnel must understand the physical and chemical parameters of the waste stream.
| Property / Parameter | Specification |
| Chemical Name | 3,4-Dibromopentanoic acid |
| CAS Number | 75101-66-5 |
| Molecular Formula | C5H8Br2O2 |
| Molecular Weight | 259.92 g/mol [1] |
| Primary Hazard Class | Corrosive, Halogenated Organic[2] |
| Waste Stream Category | Halogenated Organic Acid Waste[3] |
| Incompatible Materials | Strong bases, strong oxidizers, active metals |
Operational Disposal Workflow
The following decision tree illustrates the logical progression for classifying and segregating 3,4-Dibromopentanoic acid waste to prevent downstream contamination.
Workflow for the classification, segregation, and disposal of 3,4-Dibromopentanoic acid waste.
Pre-Disposal: Safety & PPE Protocol
Before handling 3,4-Dibromopentanoic acid waste, personnel must establish a secure operational environment.
-
Engineering Controls: All waste consolidation must occur within a certified chemical fume hood.
-
Expertise & Causality: Halogenated organic acids can volatilize or aerosolize during transfer. The fume hood maintains negative pressure, preventing corrosive bromine-containing vapors from entering the operator's breathing zone[2].
-
-
Personal Protective Equipment (PPE):
-
Double Gloving: Wear a heavy-duty chemical-resistant outer glove (e.g., butyl rubber) over a standard nitrile inner glove.
-
Expertise & Causality: Halogenated organics are notorious for permeating thin nitrile over time. Double gloving provides a self-validating safety margin; if the outer glove is compromised, the inner glove protects the skin while the operator safely aborts the procedure[2].
-
Eye/Body Protection: Chemical safety goggles, a face shield, and a fully buttoned laboratory coat are mandatory[2].
-
Step-by-Step Disposal Methodology
Step 1: Container Selection and Preparation
-
Action: Select a High-Density Polyethylene (HDPE) or glass container. Ensure the cap is in "new" condition with no cracks[4].
-
Causality: 3,4-Dibromopentanoic acid contains a carboxylic acid functional group that can corrode metal containers over time. HDPE and glass offer superior chemical inertness[4].
Step 2: Waste Segregation (The Halogen Rule)
-
Action: Strictly segregate this compound into a designated "Halogenated Organic Waste" stream. Never mix it with non-halogenated solvents[3].
-
Causality: Brominated compounds generate highly corrosive hydrogen bromide (HBr) gas during standard incineration. Waste management facilities require specialized thermal oxidizers with alkaline scrubbers to process halogens. Contaminating a non-halogenated waste stream with 3,4-Dibromopentanoic acid ruins the batch for standard solvent recovery, exponentially increasing disposal costs and environmental risk[3].
Step 3: Labeling and Documentation
-
Action: Attach a standardized hazardous waste label immediately upon the first drop of waste entering the container[5].
-
Causality: Unlabeled "mystery" containers are the leading cause of laboratory EHS citations and reactive accidents. The label must explicitly state "Hazardous Waste," the full chemical name ("3,4-Dibromopentanoic acid" - no abbreviations), and the accumulation start date[5].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed container in a designated SAA using secondary containment (e.g., a polyethylene tray). Containers must remain tightly closed unless actively adding waste[4][5].
-
Causality: Secondary containment captures catastrophic primary container failures. Keeping containers sealed prevents vapor accumulation in the laboratory environment[4][5].
-
Self-Validation Check: Before leaving the SAA, visually inspect the secondary containment for micro-leaks and physically verify that the primary container's cap is fully torqued.
Emergency Spill Response Protocol
In the event of a spill during the disposal process, execute the following self-validating protocol:
-
Evacuate & Assess: Isolate the spill area. If the spill is large or highly concentrated, evacuate the lab and contact EHS immediately.
-
Containment: Use an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized acid spill pads).
-
Causality: Using combustible materials like paper towels or sawdust on reactive acids can trigger secondary fires or toxic gas release.
-
-
Neutralization: Carefully neutralize the absorbed residue with a weak base (e.g., sodium bicarbonate) to mitigate corrosivity before final collection.
-
Disposal of Spill Debris: All contaminated cleanup materials (including disposable PPE, wipes, and absorbents) must be collected in a sealed, compatible container and strictly labeled as halogenated hazardous waste[5].
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Dibromopentanoic Acid
This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals working with 3,4-Dibromopentanoic acid. As a halogenated carboxylic acid, this compound requires stringent handling procedures to ensure personnel safety and prevent environmental contamination. The following protocols are designed to offer clear, step-by-step guidance, grounded in established safety principles, to build a culture of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 3,4-Dibromopentanoic acid is not extensively published, its structure as a brominated aliphatic carboxylic acid allows us to infer its primary hazards based on similar compounds. The presence of bromine atoms and a carboxylic acid functional group indicates a high likelihood of corrosive and irritant properties.
Safety data sheets for analogous brominated compounds consistently identify the following risks:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of causing serious and potentially damaging eye irritation.[2]
-
Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[1][2]
Therefore, all handling procedures must be based on the assumption that 3,4-Dibromopentanoic acid is corrosive and hazardous upon contact, inhalation, or ingestion.[3]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The minimum required PPE must be worn at all times when handling 3,4-Dibromopentanoic acid.[4]
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn whenever handling the compound in any quantity. Goggles provide a seal around the eyes, protecting against splashes and vapors.[4][5][6]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles, especially when handling larger volumes (>1 liter) or when there is a significant risk of splashing.[4][5][6] A face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Gloves
No single glove material protects against all chemicals.[7] For halogenated organic compounds like 3,4-Dibromopentanoic acid, glove selection is critical.
-
Primary Gloves: Nitrile gloves are recommended for incidental contact due to their resistance to a range of chemicals, including acids.[8][9] However, their protection against prolonged exposure to halogenated hydrocarbons can be poor.[7]
-
Double Gloving: For any task involving more than incidental contact, double-gloving is required. An inner, thinner nitrile glove can be worn under a more robust outer glove.
-
Heavy-Duty/Extended Contact Gloves: For procedures with a higher risk of prolonged contact or immersion, consider heavy-duty gloves such as Viton™ or a Silver Shield™/4H™ laminate, which offer superior resistance to chlorinated and aromatic solvents.[6]
The following table provides a summary of glove selection guidance.
| Glove Material | Protection Level | Recommended Use Case |
| Nitrile | Good (Incidental Contact) | Handling sealed containers, preparing solutions in a fume hood, weighing solids. Change immediately after any splash.[10] |
| Neoprene | Good | Offers good resistance to acids, bases, and some hydrocarbons.[7][8][9] |
| Viton™ or Silver Shield™/4H™ | Excellent | Highest level of chemical resistance; recommended for spill cleanup or large-volume transfers.[6] |
Causality: The choice of glove material is determined by its ability to resist permeation and degradation by the chemical. Halogenated compounds can swell, weaken, or dissolve less-resistant materials like latex, leading to rapid failure and exposure.[9][11]
Body Protection: A Barrier for Your Skin
-
Flame-Resistant (FR) Lab Coat: A flame-resistant lab coat is essential.[5]
-
Chemical-Resistant Apron: A rubber or PVC apron should be worn over the lab coat to provide an additional layer of splash protection.[7]
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum for all laboratory work. Shoes should be made of a non-porous material like leather; cloth sneakers can absorb chemicals.[5][6]
Respiratory Protection: Engineering Controls First
All procedures involving 3,4-Dibromopentanoic acid that may generate vapors, dust, or aerosols must be performed inside a certified chemical fume hood.[1] This is the primary method for controlling respiratory exposure. If engineering controls are not sufficient, a respiratory protection program is required, which includes selecting the appropriate respirator (e.g., a full-face respirator with multi-purpose combination cartridges) and mandatory fit-testing.[1][7]
Operational Plan: Donning and Doffing PPE
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
The following workflow should be followed before entering the area where the chemical is handled.
Caption: Sequential workflow for correctly donning PPE.
Doffing (Removing) PPE Workflow
This sequence is designed to remove the most contaminated items first.
Caption: Sequential workflow for safely doffing PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Spill: Evacuate the immediate area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[2]
Disposal of Contaminated Materials
Proper segregation and disposal are crucial for safety and regulatory compliance.
Waste Disposal Workflow
Caption: Step-by-step waste disposal and collection workflow.
-
Waste Classification: All materials contaminated with 3,4-Dibromopentanoic acid, including gloves, wipes, absorbent materials, and the chemical itself, must be treated as hazardous waste.[13]
-
Segregation: This waste must be collected in a container specifically designated for "Halogenated Organic Waste." Never mix with non-halogenated solvents, strong oxidizing agents, or aqueous waste to prevent dangerous chemical reactions.[13]
-
Containerization: Use a chemically compatible, sealable container. Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[12][13]
-
Final Disposal: Laboratory personnel should never attempt to dispose of chemicals directly. The sealed and labeled waste containers must be collected by your institution's Environmental Health and Safety (EHS) department for proper disposal according to local and national regulations.[13][14]
References
- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
- 3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970. PubChem.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Personal Protective Equipment Selection Guide. (2015, July 22). Unknown Source.
- Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


